Product packaging for Ofloxacin(Cat. No.:CAS No. 83380-47-6)

Ofloxacin

Cat. No.: B7728980
CAS No.: 83380-47-6
M. Wt: 361.4 g/mol
InChI Key: GSDSWSVVBLHKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ofloxacin is a synthetic broad-spectrum antibiotic agent belonging to the fluoroquinolone class. It is a valuable tool in microbiological and pharmacological research due to its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria . Its primary mechanism of action involves the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . This dual action interferes with bacterial DNA replication, transcription, repair, and recombination, ultimately preventing cell division and leading to cell death . In a research context, this compound is used to study bacterial susceptibility and resistance mechanisms, investigate the molecular basis of DNA replication, and explore the pharmacokinetics of antimicrobial agents . Its spectrum of activity in vitro includes, but is not limited to, organisms such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , Streptococcus pneumoniae , and Haemophilus influenzae . This product is intended for research applications only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20FN3O4 B7728980 Ofloxacin CAS No. 83380-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
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InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
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InChI Key

GSDSWSVVBLHKDQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O
Source PubChem
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Molecular Formula

C18H20FN3O4
Source PubChem
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Related CAS

118120-51-7 (hydrochloride)
Record name Ofloxacin [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID3041085
Record name Ofloxacin
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Molecular Weight

361.4 g/mol
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Physical Description

Solid
Record name Ofloxacin
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Solubility

Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L
Record name Ofloxacin
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Color/Form

Off-white to pale yellow crystalline powder, Colorless needles from ethanol

CAS No.

82419-36-1, 83380-47-6
Record name Ofloxacin
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Record name 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo
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Melting Point

250-257 °C (decomposes), 250 - 257 °C
Record name Ofloxacin
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Molecular and Biochemical Mechanisms of Action

Interaction with Bacterial DNA Gyrase (Topoisomerase II)

Bacterial DNA gyrase, a type II topoisomerase, is a crucial enzyme responsible for introducing negative supercoils into bacterial DNA. medcentral.complos.org This supercoiling is essential for maintaining the proper topological state of the DNA, which is necessary for processes like replication and transcription. patsnap.commedcentral.com Ofloxacin (B1677185) interacts with bacterial DNA gyrase to inhibit its function. toku-e.comctdbase.orgplos.org

Inhibition of DNA Supercoiling and Replication

This compound inhibits the supercoiling activity of bacterial DNA gyrase. toku-e.comctdbase.orgplos.org By preventing the enzyme from introducing negative supercoils and relaxing positive supercoils that arise during replication, this compound effectively halts DNA replication and transcription. patsnap.commedcentral.com Studies have shown a dose-dependent inhibition of DNA supercoiling activities by this compound. plos.orgasm.org This disruption of DNA topology is a primary mechanism by which this compound exerts its antibacterial effect. patsnap.com

Formation of Stable Enzyme-DNA-Drug Complexes

A key aspect of this compound's interaction with DNA gyrase is the formation of stable ternary complexes consisting of the enzyme, DNA, and the drug molecule. patsnap.commedcentral.comoup.comresearchgate.netnih.govulb.ac.bersc.orgoup.comnih.gov this compound binds to the DNA gyrase-DNA complex, stabilizing a transient state where the DNA is cleaved. patsnap.commedcentral.comulb.ac.beoup.com This stabilization prevents the enzyme from resealing the cleaved DNA strands, effectively trapping the gyrase-DNA complex. medcentral.comoup.comnih.govulb.ac.beoup.com The formation of these stable complexes blocks the movement of the DNA replication fork. medcentral.comoup.com

Differential Affinity for Prokaryotic Versus Eukaryotic Topoisomerases

This compound exhibits a notable selective toxicity for bacterial topoisomerases compared to their eukaryotic counterparts. patsnap.compatsnap.comnih.govmdpi.com While human cells possess analogous enzymes like topoisomerase II, this compound has a significantly higher affinity, reported to be approximately 100 times greater, for bacterial DNA gyrase than for mammalian topoisomerase II. drugbank.commdpi.comnih.govucl.ac.be This differential affinity is a crucial factor in the drug's ability to target bacterial cells while minimizing effects on human cells. patsnap.compatsnap.comnih.gov

Interaction with Bacterial Topoisomerase IV

In addition to DNA gyrase, this compound also targets bacterial Topoisomerase IV, another type II topoisomerase. nih.govpatsnap.compatsnap.commedcentral.com Topoisomerase IV plays a vital role in the later stages of DNA replication, particularly in the separation of replicated daughter chromosomes (decatenation). nih.govmedcentral.compatsnap.comoup.com

Disruption of Daughter Chromosome Segregation

This compound interferes with the function of Topoisomerase IV, thereby disrupting the separation of linked daughter chromosomes after replication. nih.govpatsnap.commedcentral.compatsnap.com By inhibiting Topoisomerase IV's ability to untangle and segregate the replicated DNA molecules, this compound prevents proper bacterial cell division. patsnap.compatsnap.com

Induction of DNA Breaks

The stabilization of the Topoisomerase IV-DNA complex by this compound, similar to its action on DNA gyrase, leads to the accumulation of DNA breaks. patsnap.commedcentral.comoup.comresearchgate.netnih.govrsc.orgoup.comnih.govpatsnap.comacs.orgasm.orgasm.org These persistent DNA breaks are a direct consequence of the inhibited religation activity of the enzyme within the stabilized complex. oup.compatsnap.comasm.org The induction of DNA breaks triggers cellular responses, such as the SOS response, and ultimately contributes to bacterial cell death. researchgate.netrsc.orgacs.orgasm.orgasm.org

Impact on Bacterial Cellular Processes

This compound's inhibitory action on bacterial topoisomerases has profound consequences for several vital cellular processes, including DNA replication, transcription, and repair.

Inhibition of DNA Replication, Transcription, and Repair

Bacterial DNA gyrase is critical for introducing negative supercoils into DNA, a process essential for unwinding the DNA strands to allow access for the replication and transcription machinery. Topoisomerase IV, on the other hand, is primarily involved in the decatenation (separation) of replicated daughter chromosomes during cell division. nih.govpatsnap.com this compound binds to and stabilizes the complex formed by these enzymes and DNA, effectively creating a "cleavable complex." patsnap.comnih.gov This stable complex prevents the religation of DNA strands after they have been cleaved by the topoisomerases, leading to an accumulation of double-strand breaks in the bacterial chromosome. patsnap.comnih.gov

The accumulation of these DNA breaks directly inhibits DNA replication, as the replication fork cannot proceed past the damaged sites. nih.govpatsnap.com Similarly, transcription is disrupted because the RNA polymerase cannot effectively transcribe DNA that is fragmented or improperly supercoiled. nih.govpatsnap.com The cellular DNA repair mechanisms are also overwhelmed by the extensive DNA damage induced by this compound, further contributing to the disruption of bacterial cellular processes. nih.govnih.gov

Bactericidal Effects and Cellular Lysis Mechanisms

This compound is characterized as a bactericidal antibiotic, meaning it directly kills bacteria rather than merely inhibiting their growth. nih.govdrugbank.compatsnap.com The inhibition of DNA gyrase and topoisomerase IV and the subsequent induction of DNA breaks are the primary drivers of this bactericidal activity. patsnap.comnih.gov The accumulation of irreparable DNA damage triggers a cascade of events within the bacterial cell that leads to cell death.

While the exact mechanisms leading to cell death are not fully elucidated, studies suggest that the DNA damage can induce the bacterial SOS response, a global regulatory network activated in response to DNA damage. This response can lead to filamentation (elongation of bacterial cells without division) and, in some cases, cellular lysis. asm.org At concentrations approximating the minimum inhibitory concentration (MIC), this compound has been observed to induce filamentation and lysis in susceptible organisms. medcentral.com Higher concentrations may lead to enlarged or elongated cells without extensive filamentation or lysis. medcentral.com The bactericidal effect of this compound, unlike some other antibiotics, appears to be only partially dependent on ongoing RNA and protein synthesis, suggesting additional mechanisms of action may be involved. medcentral.com

Specific Molecular Targets and Binding Sites

The primary molecular targets of this compound are the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential type II topoisomerases that manage the topological state of bacterial DNA. nih.govoup.com this compound exhibits a significantly higher affinity for bacterial DNA gyrase compared to mammalian topoisomerase II, contributing to its selective toxicity. drugbank.com

Mutations in GyrA and ParC Subunits and Their Impact on this compound Binding

Resistance to fluoroquinolones, including this compound, often arises from chromosomal mutations in the genes encoding the target enzymes, particularly gyrA and parC. nih.govrsc.org The GyrA subunit is a component of DNA gyrase, and the ParC subunit is a component of topoisomerase IV. nih.govnih.gov Mutations frequently occur within specific regions of these subunits known as the quinolone-resistance-determining regions (QRDRs). nih.govplos.org

Point mutations within the QRDRs lead to amino acid substitutions that alter the three-dimensional structure of the target enzymes. nih.gov These structural changes can reduce the binding affinity of this compound to the enzyme-DNA complex, thereby decreasing the drug's inhibitory effect. nih.govplos.org For instance, mutations at specific positions like Ser83 and Asp87 in GyrA are commonly associated with fluoroquinolone resistance in Enterobacteriaceae. japsonline.com Studies have shown that mutations in GyrA can lead to a lower binding energy for this compound compared to the wild-type enzyme, indicating reduced affinity. japsonline.com

While mutations in gyrA are often the primary initiators of resistance in Gram-negative bacteria, the accumulation of additional mutations in parC can further elevate the level of resistance, particularly in organisms where topoisomerase IV is also a significant target. nih.govjapsonline.com

Structural Insights into this compound-Enzyme Interactions

Structural studies, including molecular docking simulations, provide insights into how this compound interacts with its target enzymes. This compound binds to the DNA-enzyme complex at the interface between the protein and DNA, near the active site tyrosine residue of the enzyme subunits (Tyr122 in GyrA and Tyr120 in ParC, based on Escherichia coli numbering). nih.gov This binding involves non-covalent interactions and intercalation into the cleaved DNA. nih.govmdpi.com

Molecular docking studies have identified specific residues in the DNA gyrase structure that interact strongly with this compound, such as ASN 1013, VAL 606, VAL 537, ALA 1378, ILE 503, LEU 1448, LEU 418, and TYR 538 (numbering may vary depending on the specific bacterial species and protein structure studied). genominfo.org These interactions help stabilize the cleavable complex. The binding pocket in the enzyme-DNA complex involves interactions with both DNA bases and residues from the gyrase subunits. asm.org

The difference in antibacterial activity between the enantiomers of this compound (this compound is a racemate of levthis compound (B1675101) and dextrthis compound) has been attributed to differences in their binding to DNA gyrase. The S-isomer (levthis compound) exhibits significantly greater antibacterial activity and binds more effectively to the DNA-gyrase complex than the R-isomer (dextrthis compound). asm.org This suggests that the precise orientation and interactions within the binding pocket are crucial for potent enzyme inhibition. asm.org

Molecular docking simulation studies have been used to predict the binding affinity of this compound to DNA gyrase. For example, one study reported a binding score of -38.52 kJ/mol for this compound with the DNA gyrase enzyme of Staphylococcus aureus, suggesting a strong interaction and potential for inhibition. genominfo.org

Here is a table summarizing some key aspects of this compound's interaction with its targets:

Target EnzymeSubunits InvolvedPrimary Role in BacteriaThis compound Binding SiteImpact of Binding
DNA GyraseGyrA, GyrBIntroduces negative supercoils, essential for DNA replicationInterface between enzyme and DNA in the QRDRStabilizes cleavable complex, inhibits DNA replication and transcription
Topoisomerase IVParC, ParEDecatenation of replicated chromosomes during cell divisionInterface between enzyme and DNA in the QRDRStabilizes cleavable complex, inhibits separation of daughter chromosomes, leads to DNA breaks

Note: The specific amino acid numbering for QRDRs and interacting residues can vary between bacterial species.

Antimicrobial Spectrum and Efficacy Research

Broad-Spectrum Activity Against Bacterial Pathogens

Ofloxacin (B1677185) is effective against both gram-positive and gram-negative bacteria, as well as some atypical pathogens. drugbank.com

This compound exhibits activity against several gram-positive bacteria. Susceptible organisms include methicillin-susceptible Staphylococcus aureus, penicillin-susceptible Streptococcus pneumoniae, and Streptococcus pyogenes. wikipedia.org Research has demonstrated its high antimicrobial activity against both coagulase-positive and -negative staphylococci, including methicillin-resistant and -susceptible strains, as well as Streptococcus faecalis (now known as Enterococcus faecalis). nih.gov

Gram-Positive BacteriaSusceptibility to this compound
Staphylococcus aureus (methicillin-susceptible)Susceptible wikipedia.org
Streptococcus pneumoniae (penicillin-susceptible)Susceptible wikipedia.org
Streptococcus pyogenesSusceptible wikipedia.org
Enterococcus faecalisSusceptible nih.gov

This compound is active against a variety of gram-negative bacteria. wikipedia.org This includes most members of the Enterobacteriaceae family. nih.gov Studies have shown its effectiveness against fermentative gram-negative bacteria with a minimal inhibitory concentration (MIC) range of 0.05-3.12 mcg/ml. nih.gov It also demonstrates good activity against non-fermentative gram-negative strains, inhibiting 90% of Acinetobacter and 80% of Pseudomonas aeruginosa at a concentration of 3.12 mcg/ml. nih.gov Other susceptible gram-negative organisms include Citrobacter koseri, Enterobacter aerogenes, Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Neisseria gonorrhoeae, and Proteus mirabilis. wikipedia.org However, resistance in P. aeruginosa can develop rapidly during treatment. nih.gov

Gram-Negative BacteriaSusceptibility to this compound
Acinetobacter spp.90% inhibited at 3.12 mcg/ml nih.gov
Pseudomonas aeruginosa80% inhibited at 3.12 mcg/ml nih.gov
Citrobacter koseriSusceptible wikipedia.org
Enterobacter aerogenesSusceptible wikipedia.org
Escherichia coliSusceptible wikipedia.org
Haemophilus influenzaeSusceptible wikipedia.org
Klebsiella pneumoniaeSusceptible wikipedia.org
Neisseria gonorrhoeaeSusceptible wikipedia.org
Proteus mirabilisSusceptible wikipedia.org

This compound has demonstrated in vitro activity against atypical pathogens that are common causes of pneumonia. asm.org These include Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila. asm.orgnih.gov It is also effective against Chlamydia trachomatis. wikipedia.org

Comparative Studies of this compound Antimicrobial Activity

Comparative studies have shown that this compound's activity varies relative to other fluoroquinolones. In general, levthis compound (B1675101), the L-isomer of this compound, is equally or up to four times more active than this compound against a wide range of organisms. nih.gov

Against gram-positive bacteria, this compound generally shows better activity than ciprthis compound (B1669076), particularly against Staphylococcus aureus. nih.gov Levthis compound is typically more potent than both this compound and ciprthis compound against Streptococcus pneumoniae. nih.govnih.gov One study found levthis compound to be the most bactericidal quinolone against S. pneumoniae, followed by this compound, then ciprthis compound. nih.gov

In terms of gram-negative bacteria, ciprthis compound is often more active than this compound and levthis compound against most members of the Enterobacteriaceae family and Pseudomonas aeruginosa. nih.govbohrium.com However, this compound and ciprthis compound have similar activity against some gram-negative pathogens. nih.gov

OrganismThis compound vs. Ciprthis compoundThis compound vs. Levthis compound
Staphylococcus aureusThis compound generally more active nih.govLevthis compound 2- to 4-fold more active than Ciprthis compound nih.gov
Streptococcus pneumoniaeLevthis compound more active than both nih.govnih.govLevthis compound generally more active nih.gov
EnterobacteriaceaeCiprthis compound generally more active nih.govLevthis compound generally less active than Ciprthis compound nih.gov
Pseudomonas aeruginosaCiprthis compound generally more active nih.govLevthis compound generally less active than Ciprthis compound nih.gov

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism in vitro. nih.govdntb.gov.ua It is a key measure of an antibiotic's potency. MICs are typically determined using dilution methods (broth or agar) or gradient methods. nih.gov These tests involve exposing a bacterial isolate to a range of antibiotic concentrations on a two-fold scale. mdpi.com

Research correlating this compound MICs with specific genetic mutations in bacteria, such as in the gyrA gene of Mycobacterium tuberculosis, helps in understanding resistance mechanisms. nih.gov For example, specific mutations like Asp94Gly in gyrA are associated with high-level this compound resistance, with MICs often ranging from 8.0 to ≥10.0 µg/ml. nih.gov Mutations at other positions, such as Ala90Val and Ser91Pro, are also linked to elevated this compound MICs. nih.gov

Mechanisms of Ofloxacin Resistance

Chromosomal Mutations in Target Enzymes

Mutations in the genes encoding DNA gyrase and topoisomerase IV are the most common mechanisms of high-level resistance to ofloxacin (B1677185). jidc.orgfuturelearn.com These mutations typically occur in specific regions known as the quinolone resistance-determining regions (QRDRs). jidc.orgscirp.org

DNA gyrase, composed of two A and two B subunits encoded by the gyrA and gyrB genes respectively, is the primary target of this compound in many Gram-negative bacteria. nih.govasm.org Mutations within the QRDR of the gyrA gene can alter the enzyme's structure, reducing its affinity for this compound and thereby conferring resistance. futurelearn.com

In Escherichia coli, mutations in the gyrA gene are frequently observed in this compound-resistant strains. nih.gov Common mutations involve amino acid substitutions at codons 83 and 87. mdpi.com For instance, a study on uropathogenic E. coli isolates identified a high frequency of mutations in the gyrA gene, with mutations at codon 83 and 106 being significantly associated with resistance to this compound and other quinolones. nih.gov

In Mycobacterium tuberculosis, the DNA gyrase is the sole target for fluoroquinolones as it lacks the homologs for parC and parE. scirp.org Resistance to this compound in M. tuberculosis is predominantly caused by mutations in the gyrA gene, and to a lesser extent, the gyrB gene. scirp.org Studies have shown that mutations at codons 90, 91, and 94 of the gyrA gene are most frequently associated with resistance. oup.com Specific amino acid substitutions, such as D94G, D94A, and D94N at codon 94, and A90V at codon 90, have been linked to varying levels of this compound resistance. oup.com

Table 1: Common GyrA Mutations Associated with this compound Resistance

Organism Codon Amino Acid Substitution Reference
Escherichia coli 83 Ser → Leu mdpi.com
Escherichia coli 87 Asp → Asn mdpi.com
Mycobacterium tuberculosis 90 Ala → Val (A90V) oup.com
Mycobacterium tuberculosis 91 Ser → Pro (S91P) oup.com
Mycobacterium tuberculosis 94 Asp → Gly (D94G) oup.com
Mycobacterium tuberculosis 94 Asp → Ala (D94A) oup.com
Mycobacterium tuberculosis 94 Asp → Asn (D94N) oup.com

Topoisomerase IV is the primary target of this compound in some Gram-positive bacteria and a secondary target in many Gram-negative bacteria. jidc.orgbrieflands.com This enzyme is composed of two C and two E subunits, encoded by the parC and parE genes, respectively. brieflands.com Similar to DNA gyrase, mutations in the QRDR of the parC gene can lead to reduced susceptibility to this compound. jidc.org

In E. coli, mutations in parC often occur in conjunction with gyrA mutations and contribute to higher levels of fluoroquinolone resistance. mdpi.combrieflands.com Common mutation sites in the parC gene of E. coli include codons 80 and 84. brieflands.com The accumulation of mutations in both gyrA and parC is associated with a significant increase in the minimal inhibitory concentration (MIC) of fluoroquinolones. brieflands.com For example, E. coli isolates with mutations in both genes exhibit higher levels of resistance compared to those with mutations in gyrA alone. brieflands.com

In Staphylococcus aureus, topoisomerase IV is considered the primary target for some fluoroquinolones. asm.org Mutations in the parC gene (referred to as grlA in S. aureus) are a key mechanism of resistance. asm.org

Efflux Pump Mechanisms

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics like this compound, out of the bacterial cell. nih.govnih.gov This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. nih.govjournalagent.com

Bacterial efflux pumps are categorized into several families, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. researchgate.net

In Pseudomonas aeruginosa, several RND-type efflux pumps, such as MexAB-OprM, MexCD-OprJ, and MexEF-OprN, are known to contribute to this compound resistance. nih.govmdpi.com The overexpression of these pumps is a significant mechanism of resistance in clinical isolates. nih.gov Similarly, in E. coli, the AcrAB-TolC efflux pump, a member of the RND family, plays a crucial role in extruding fluoroquinolones. researchgate.net

In Mycobacterium tuberculosis, both MFS and ABC transporters have been implicated in this compound resistance. nih.gov The use of efflux pump inhibitors like verapamil (an ABC transporter inhibitor) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (an MFS inhibitor) has been shown to reverse this compound resistance in some clinical isolates, confirming the involvement of these pumps. nih.govatsjournals.org

Efflux pumps can contribute to both intrinsic and acquired resistance to this compound. wikipedia.org Intrinsic resistance is the baseline level of resistance in a bacterial species due to the constitutive expression of efflux pump genes. nih.gov Acquired resistance, on the other hand, often results from the overexpression of these pumps due to mutations in their regulatory genes. futurelearn.comresearchgate.net

The overexpression of efflux pumps can lead to a low to moderate level of resistance. journalagent.com However, this mechanism can act synergistically with target enzyme mutations, leading to high-level clinical resistance. journalagent.com Efflux pumps can decrease the intracellular concentration of this compound, which in turn can facilitate the selection of target gene mutations by allowing the bacteria to survive in the presence of sub-lethal drug concentrations. journalagent.com

Studies have demonstrated that inhibiting efflux pumps can restore susceptibility to this compound. nih.govatsjournals.org For instance, in M. tuberculosis, the addition of efflux pump inhibitors has been shown to significantly reduce the MIC of this compound for resistant isolates. nih.gov

Table 2: Efflux Pumps Involved in this compound Resistance

Efflux Pump Family Example Pump(s) Organism(s) Reference
Resistance-Nodulation-Division (RND) MexAB-OprM, MexCD-OprJ Pseudomonas aeruginosa nih.govmdpi.com
Resistance-Nodulation-Division (RND) AcrAB-TolC Escherichia coli researchgate.net
Major Facilitator Superfamily (MFS) - Mycobacterium tuberculosis nih.gov
ATP-Binding Cassette (ABC) - Mycobacterium tuberculosis nih.gov

Plasmid-Mediated Resistance

While chromosomal mutations are the primary drivers of high-level fluoroquinolone resistance, plasmid-mediated quinolone resistance (PMQR) determinants also play a role. jidc.orgnih.gov These genes are located on mobile genetic elements like plasmids and can be transferred between bacteria through horizontal gene transfer. mdpi.com PMQR typically confers low-level resistance, but it can facilitate the selection of higher-level resistance mechanisms. oup.com

Several types of PMQR genes have been identified, including:

qnr genes (qnrA, qnrB, qnrS, etc.): These genes encode pentapeptide repeat proteins that protect DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones. jidc.orgoup.com

aac(6')-Ib-cr: This gene encodes an aminoglycoside acetyltransferase that is also capable of modifying ciprthis compound (B1669076) and norfloxacin, but its effect on this compound is less pronounced. oup.com

Efflux pumps like qepA and oqxAB: These are plasmid-encoded efflux pumps that can extrude fluoroquinolones from the bacterial cell. oup.com

Other Resistance Mechanisms

Beyond target site mutations and efflux pump overexpression, several other mechanisms contribute to the development of this compound resistance in bacteria. These mechanisms often involve structural and regulatory changes that limit drug uptake or promote bacterial survival in the presence of the antibiotic.

The outer membrane of Gram-negative bacteria serves as a selective barrier, regulating the influx of substances, including antibiotics. openmicrobiologyjournal.comresearchgate.netdovepress.com Alterations in this membrane's permeability are a significant mechanism of resistance against hydrophilic antibiotics like this compound. openmicrobiologyjournal.comdovepress.comnih.gov

Bacteria can limit the intracellular accumulation of this compound by modifying the composition and structure of their outer membrane. nih.govmdpi.com This is primarily achieved by reducing the number or altering the structure of outer membrane proteins (OMPs), particularly porins, which function as channels for small, hydrophilic molecules. openmicrobiologyjournal.comresearchgate.netmdpi.com By downregulating the expression of genes encoding for major porins, such as OmpF and OmpC in Enterobacteriaceae, bacteria can effectively decrease the uptake of fluoroquinolones, leading to reduced susceptibility. openmicrobiologyjournal.com This strategy of modifying membrane permeability is a crucial first line of defense against external toxic compounds. openmicrobiologyjournal.comresearchgate.net

In Gram-negative bacteria, the low permeability of the outer cell wall is a challenging barrier that can prevent antibiotics from reaching their intracellular targets in sufficient concentrations. researchgate.netdovepress.com Modifications in the lipid or protein composition of the outer membrane are common in drug-resistant strains, highlighting the importance of this barrier in antibiotic sensitivity. dovepress.comnih.gov

Biofilm formation is a critical factor in enhanced bacterial resistance to antibiotics, including this compound. oup.commdpi.com Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular matrix, which adhere to surfaces. oup.commdpi.com This matrix, composed of exopolysaccharides, proteins, and extracellular DNA (eDNA), acts as a physical barrier, impeding the penetration of antimicrobial agents. oup.com

Within a biofilm, bacteria exhibit significant physiological heterogeneity. Gradients of nutrients and oxygen create different metabolic states, leading to the development of antibiotic-tolerant persister cells. mdpi.com For instance, the stringent response in E. coli has been associated with tolerance to this compound. mdpi.com Studies have shown that bacteria within biofilms are significantly less susceptible to antimicrobials compared to their planktonic (free-floating) counterparts. oup.com

In polymicrobial biofilms, interactions between different species can further enhance resistance. For example, in dual-species biofilms of Escherichia coli and Candida albicans, the β-1,3-glucan produced by C. albicans in the extracellular matrix was found to increase the tolerance of E. coli to this compound. researchgate.net A significant correlation has been observed between biofilm production and resistance to this compound in various clinical isolates. researchgate.net

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. frontiersin.orgnih.govnih.govmdpi.com This system plays a significant role in regulating virulence, biofilm formation, and drug resistance. frontiersin.orgnih.govnih.govmdpi.com In Gram-negative bacteria, QS is often mediated by acyl-homoserine lactone (AHL) signaling molecules. frontiersin.orgnih.govnih.gov

Research has demonstrated that QS can directly influence this compound resistance. A study on E. coli strains causing calf diarrhea found that the addition of an AHL signaling molecule, N-Octanoyl-L-Homoserine lactone (C8), significantly increased the minimum inhibitory concentration (MIC) of this compound for the tested strain. frontiersin.orgnih.gov Transcriptomic analysis revealed that C8 influenced the expression of numerous genes, including those involved in the bacterial SOS response (e.g., recA, recN, recX), which can contribute to drug resistance. frontiersin.org

In Pseudomonas aeruginosa, the Las QS system has been implicated in the development of this compound tolerance. Mutants lacking key components of the Las system (lasR and lasI) showed lower survival rates in the presence of this compound compared to the wild-type strain. oup.com This suggests that the Las system, regulated by the rpoS gene, is involved in inducing this compound tolerance. oup.com QS systems are known to regulate the expression of efflux pumps and biofilm formation, both of which are key mechanisms of antibiotic resistance. frontiersin.orgnih.govmdpi.com

Emergence and Spread of this compound Resistance

The emergence and dissemination of this compound-resistant bacteria are complex processes driven by selective pressure from antibiotic use and the molecular characteristics of the resistant strains.

Understanding the molecular epidemiology of resistant strains is crucial for tracking their spread and implementing effective control measures. Molecular typing methods, combined with genetic analysis of resistance determinants, provide insights into the clonal dissemination of resistant bacteria.

A study of this compound-resistant Mycobacterium tuberculosis strains from Russia highlighted the role of specific genotypes in the spread of resistance. nih.gov The analysis of mutations in the quinolone resistance-determining regions (QRDR) of the gyrA and gyrB genes is a primary method for identifying fluoroquinolone resistance. nih.gov In this study, mutations in gyrA (at codons 88, 90, or 94) were found in 83% of the this compound-resistant isolates. nih.gov A smaller, but significant, proportion of strains without gyrA mutations carried mutations in the gyrB gene. nih.gov

The following table summarizes the prevalence of gyrA and gyrB mutations in the studied M. tuberculosis isolates.

GeneMutation PresenceNumber of this compound-Resistant Strains (n=48)Percentage
gyrA Mutation in QRDR4083%
gyrB Mutation in QRDR (in strains without gyrA mutation)48.3%
None No mutation in gyrA or gyrB QRDR48.3%

Furthermore, spoligotyping data suggested that the spread of fluoroquinolone-resistant tuberculosis in the region may be partly due to the prevalence of the Beijing genotype, similar to the spread of multidrug-resistant tuberculosis. nih.gov In coagulase-negative staphylococci, pulsed-field gel electrophoresis (PFGE) has been used to study the epidemiology of this compound resistance, revealing that resistance can emerge de novo in diverse strains under antibiotic pressure, but also spread via person-to-person transmission of specific clones. documentsdelivered.com

Cross-resistance, where resistance to one antibiotic confers resistance to others in the same class, is a common phenomenon among fluoroquinolones. oup.com The mechanisms responsible for this compound resistance, such as target site mutations and efflux pumps, often affect the activity of other fluoroquinolones as well. oup.com

For example, a single mutation in the gyrA gene can reduce susceptibility to multiple fluoroquinolones. oup.com As bacteria become less susceptible to one fluoroquinolone, they often become less susceptible to others in the class. oup.com However, the extent of cross-resistance can vary depending on the specific mutation, the bacterial species, and the particular fluoroquinolone.

Studies comparing the in vitro activity of different fluoroquinolones against a large number of bacterial isolates have shown that this compound and fleroxacin have similar activity, and either can often be used as a representative for susceptibility testing against other fluoroquinolones. nih.gov While strains resistant to a class representative may occasionally be susceptible to another fluoroquinolone, it is rare for a strain susceptible to the representative to be resistant to other members of the class. nih.gov In Streptococcus pneumoniae, significant cross-resistance is observed once two or more key mutations in parC and gyrA are present. nih.gov

The table below illustrates the concept of cross-resistance by showing how minimum inhibitory concentrations (MICs) can change with successive mutations.

Strain StatusQuinolone A MIC (µg/mL)Quinolone B (this compound) MIC (µg/mL)
Wild Type0.0150.12
First-Step Mutant0.252
Second-Step Mutant432

This table is a generalized representation based on the principles of cross-resistance described in the literature. oup.com

Genetic Determinants of Resistance

Resistance to this compound in bacteria is primarily driven by specific genetic alterations. These changes can occur on the bacterial chromosome or be acquired through mobile genetic elements like plasmids. The primary mechanisms involve modifications of the drug's target enzymes and plasmid-mediated protection or modification of the drug.

Chromosomal mutations are a major cause of high-level fluoroquinolone resistance. frontiersin.org These mutations typically occur in the quinolone resistance-determining regions (QRDRs) of genes that encode the subunits of DNA gyrase and topoisomerase IV, the primary targets of this compound. frontiersin.orgasm.orgnih.gov In many Gram-negative bacteria, DNA gyrase is the main target, with mutations in the gyrA gene being the most common. frontiersin.orgekb.eg Subsequent mutations can occur in the parC gene, which encodes a subunit of topoisomerase IV, often leading to higher levels of resistance. frontiersin.orgfrontiersin.orgmdpi.com Common mutations in gyrA involve amino acid substitutions at positions like Serine-83 and Aspartate-87 (e.g., S83L, D87N). frontiersin.orgmdpi.com For parC, a frequent mutation site is Serine-80 (e.g., S80I or S80L). ekb.egmdpi.comresearchgate.net The accumulation of mutations in both gyrA and parC is often associated with high-level resistance to fluoroquinolones. frontiersin.orgnih.gov

In addition to chromosomal mutations, bacteria can acquire resistance through plasmid-mediated quinolone resistance (PMQR) genes. nih.govnih.govplos.org These genes are located on plasmids, which can be transferred between bacteria, facilitating the rapid spread of resistance. asm.org PMQR mechanisms generally provide a low level of resistance on their own, but they can create a favorable background for the selection of higher-level resistance mutations in the chromosome. frontiersin.orgmdpi.comnih.gov There are three main types of PMQR mechanisms:

Target Protection: This is mediated by qnr genes (qnrA, qnrB, qnrS, and their variants). nih.govnih.govnih.gov These genes produce proteins belonging to the pentapeptide repeat family that protect DNA gyrase and topoisomerase IV from this compound's inhibitory action. frontiersin.orgasm.orgnsuok.edu

Enzymatic Modification: The aac(6')-Ib-cr gene encodes a variant of an aminoglycoside acetyltransferase enzyme that can modify and inactivate certain fluoroquinolones, including ciprthis compound and norfloxacin. frontiersin.orgasm.orgnih.gov

Efflux Pumps: Genes such as qepA and oqxAB encode for plasmid-mediated efflux pumps that actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration. frontiersin.orgasm.orgnih.gov

MechanismGenetic DeterminantFunctionEffect on Resistance
Target Site Mutation (Chromosomal)gyrA, gyrBEncodes subunits of DNA gyrase. Mutations in the Quinolone Resistance-Determining Region (QRDR) reduce this compound binding.Primary driver of high-level resistance. frontiersin.org
parC, parEEncodes subunits of Topoisomerase IV. Mutations in the QRDR further reduce this compound binding.Contributes to higher levels of resistance, often after gyrA mutations. mdpi.com
Plasmid-Mediated Quinolone Resistance (PMQR)qnr genes (e.g., qnrA, qnrB, qnrS)Produces proteins that protect DNA gyrase and topoisomerase IV from this compound. asm.orgConfers low-level resistance and facilitates the selection of higher-level resistance mutations. frontiersin.orgnih.gov
aac(6')-Ib-crEncodes an enzyme that acetylates and inactivates certain fluoroquinolones. frontiersin.org
qepA, oqxABEncodes for efflux pumps that actively remove fluoroquinolones from the cell. asm.org

Strategies to Combat this compound Resistance

The rise of this compound resistance necessitates the development of strategies to restore its efficacy and discover new treatments. Research efforts are concentrated on several key areas, including neutralizing specific resistance mechanisms like efflux pumps, using combination therapies to create synergistic effects, and developing entirely new antimicrobial agents that can bypass existing resistance pathways.

Efflux Pump Inhibitors Research

Efflux pumps are a significant mechanism of resistance, actively expelling this compound from bacterial cells and preventing it from reaching its intracellular targets. nih.govjabonline.in A promising strategy to counteract this is the use of efflux pump inhibitors (EPIs). These molecules block the action of the pumps, thereby increasing the intracellular concentration of this compound and restoring its antibacterial activity. jabonline.inresearchgate.net

Research has identified several compounds that can inhibit efflux pumps in various bacteria, including this compound-resistant Mycobacterium tuberculosis. nih.govnih.gov These inhibitors often target different families of efflux transporters, such as the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS). nih.gov Studies have shown that the use of EPIs can lead to a significant reduction in the minimum inhibitory concentration (MIC) of this compound against resistant strains. nih.govnih.gov

Some of the researched efflux pump inhibitors include:

Verapamil: An inhibitor of ABC transporters, which has been shown to reduce the MIC of this compound in a majority of resistant M. tuberculosis isolates studied. nih.govnih.gov

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) and 2,4-dinitrophenol (DNP): These compounds inhibit pumps from the MFS family and have also demonstrated the ability to lower this compound MICs. nih.govnih.gov

Reserpine: A plant alkaloid that has shown inhibitory effects. nih.gov

Phenylalanine-arginine beta-naphthylamide (PAβN): A well-studied EPI that can increase the activity of fluoroquinolones, though its clinical potential has been limited by cytotoxicity. jabonline.in

MC-207,110: A broad-spectrum EPI capable of inhibiting multiple efflux pumps in bacteria like Pseudomonas aeruginosa. biotech-asia.org

Efflux Pump Inhibitor (EPI)Target Pump Family (Example)Observed Effect on this compound ResistanceReference Organism
VerapamilATP-Binding Cassette (ABC) TransportersReduced this compound MIC in 53.3% of resistant isolates. nih.govMycobacterium tuberculosis
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)Major Facilitator Superfamily (MFS)Reduced this compound MIC in 35.5% of resistant isolates. nih.govMycobacterium tuberculosis
2,4-dinitrophenol (DNP)Major Facilitator Superfamily (MFS)Reduced this compound MIC in 46.6% of resistant isolates. nih.govMycobacterium tuberculosis
ReserpineNot SpecifiedReported to cause a two-fold reduction in MIC in this compound-resistant isolates. nih.govMycobacterium tuberculosis
Phenylalanine-arginine beta-naphthylamide (PAβN)Resistance-Nodulation-Division (RND) familyIncreases the activity of levthis compound (B1675101) (a related fluoroquinolone) eightfold. jabonline.inPseudomonas aeruginosa

Combination Therapies and Synergistic Effects

Combining this compound with other antimicrobial agents is a strategy to overcome resistance and enhance therapeutic efficacy. nih.govacs.org This approach can result in synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects. nih.govnih.gov Combination therapy may also broaden the spectrum of activity and reduce the likelihood of new resistance emerging. nih.govfrontiersin.org

Numerous studies have evaluated the in vitro effects of combining this compound with various antibiotics against a wide range of pathogens.

With Beta-Lactams: A combination of this compound and piperacillin demonstrated synergy against 40% of Pseudomonas aeruginosa and 50% of Enterobacter cloacae isolates, including some that were resistant to the individual drugs. nih.gov Similarly, this compound combined with cefotaxime showed synergy or partial synergy against 81% of Gram-negative organisms and 91% of Gram-positive organisms tested. nih.gov A high degree of synergy (90%) was also observed between this compound and amoxicillin against multidrug-resistant bacteria. scirp.org

With Other Agents: The combination of this compound and rifampin showed an additive effect against Staphylococcus aureus and Enterococcus faecalis. nih.gov In contrast, combinations with gentamicin (B1671437) and vancomycin were generally indifferent for these organisms. nih.gov

Against Fungi: A synergistic effect has also been noted between this compound and fluconazole against azole-resistant strains of Candida albicans. researchgate.net

This compound +Combined Agent ClassObserved EffectTarget Pathogens (Examples)
PiperacillinBeta-LactamSynergy nih.govPseudomonas aeruginosa, Enterobacter cloacae
CefotaximeBeta-Lactam (Cephalosporin)Synergy/Partial Synergy nih.govEnterobacteriaceae, P. aeruginosa, S. aureus, S. pneumoniae
AmoxicillinBeta-LactamHigh Synergy (90%) scirp.orgMultidrug-resistant bacteria (e.g., E. coli, Klebsiella spp.)
RifampinRifamycinAddition nih.govStaphylococcus aureus, Enterococcus faecalis
GentamicinAminoglycosideIndifference nih.govAerobic Gram-negative species, S. aureus
FluconazoleAntifungal (Azole)Synergy researchgate.netAzole-resistant Candida albicans

Novel Antimicrobial Agents Targeting Resistant Strains

The persistent challenge of resistance has spurred research into novel antimicrobial agents designed to be effective against multidrug-resistant bacteria, including those resistant to this compound. nih.govijprajournal.com These efforts encompass both the development of new molecules within existing antibiotic classes and the exploration of entirely new therapeutic approaches. bohrium.comresearchgate.net

One avenue of research is the creation of new-generation fluoroquinolones. bohrium.com Compounds such as delafloxacin and nemonoxacin have been developed with enhanced activity against a variety of pathogens, including some strains resistant to older fluoroquinolones. bohrium.comnih.gov Additionally, new classes of topoisomerase/gyrase inhibitors that have different mechanisms of action compared to traditional fluoroquinolones are in development. bohrium.com

Beyond conventional small-molecule antibiotics, a range of innovative strategies are being investigated: nih.govijprajournal.com

Bacteriophage (Phage) Therapy: This involves using viruses that specifically infect and kill bacteria. Phages can be highly specific to certain bacterial strains, offering a targeted approach to treatment. nih.gov

Antimicrobial Peptides (AMPs): These are naturally occurring or synthetic peptides that can kill bacteria, often by disrupting their cell membranes. ijprajournal.comresearchgate.net

Siderophore-Based Prodrugs: This strategy involves attaching an antibiotic to a siderophore, a molecule that bacteria use to acquire iron. This "Trojan horse" approach tricks the bacteria into actively transporting the antibiotic into the cell. ijprajournal.comresearchgate.net

New Antibiotic Classes: The discovery of entirely new classes of antibiotics, such as darobactins, offers hope for overcoming existing resistance mechanisms. ijprajournal.comresearchgate.net

Penem Antibiotics: Sulopenem, a novel penem anti-infective, has been approved for uncomplicated urinary tract infections caused by susceptible microorganisms, providing a new option for infections that may be resistant to other oral antibiotics. contagionlive.com

These novel agents and strategies are crucial for addressing the threat posed by this compound-resistant pathogens and ensuring the continued availability of effective treatments for bacterial infections. nih.gov

Pharmacokinetic and Pharmacodynamic Research

Absorption and Bioavailability Studies

Ofloxacin (B1677185) is rapidly and effectively absorbed from the gastrointestinal tract following oral administration. researchgate.net The bioavailability of this compound in tablet form is approximately 98%, indicating that it is almost completely absorbed into the bloodstream. nih.govdrugbank.com Peak serum concentrations (Cmax) are typically achieved within one to two hours after an oral dose. nih.govbluelakepharmapi.com

Studies comparing oral and intravenous administration of this compound have demonstrated the high efficiency of its oral absorption. A study involving healthy male volunteers found that the bioavailability of a 400 mg oral tablet was virtually identical to that of a 400 mg intravenous infusion, with the oral form exhibiting a bioavailability of 105% ± 7% compared to the intravenous form. nih.govnih.govresearchgate.net This near-complete bioavailability supports the use of oral this compound as a viable alternative to intravenous therapy in many clinical settings. nih.govnih.gov

The intestinal absorption of this compound is influenced by several factors. Research indicates that the absorption process is pH-dependent, with optimal absorption occurring at a neutral pH. asm.org The mechanism of absorption in the intestine has been described as a saturable process, suggesting the involvement of specific transporters. nih.gov

Co-administration of this compound with certain substances can significantly affect its absorption. Products containing multivalent cations, such as antacids with aluminum, calcium, or magnesium, can chelate with this compound and reduce its absorption, potentially leading to decreased efficacy. drugbank.commedscape.com Additionally, studies on this compound isomers have shown that amino acids can reduce their absorption. asm.org

The excipients used in tablet formulations can also impact bioavailability. A study in an animal model compared two tablet formulations with different binders, gelatin and starch. The formulation containing gelatin resulted in a significantly higher maximum plasma concentration (Cmax) of 7.56 ± 0.835 µg/mL compared to the starch-containing formulation, which had a Cmax of 3.4417 ± 1.16 µg/mL, indicating that the choice of binder can substantially affect the drug's pharmacokinetic profile. researchgate.netnih.gov

Furthermore, novel drug delivery systems have been developed to enhance bioavailability in specific applications. For instance, an in-situ gel formulation for ocular delivery of this compound-loaded microspheres was shown to improve relative bioavailability by 11.7-fold in rabbits compared to commercially available this compound eye drops. dovepress.com

Pharmacokinetic Parameters of Different this compound Formulations

FormulationDoseCmax (µg/mL)Tmax (hours)AUC (µg·hr/mL)Relative Bioavailability (%)
Oral Solution400 mg4.40.831.8Reference
2 x 200 mg Tablets400 mg3.71.631.3>98%
400 mg Tablet400 mg3.71.831.3>98%
200 mg Tablet200 mg1.74~1.5->98%
200 mg Oral Solution200 mg2.24--Reference

Data compiled from studies in healthy volunteers. nih.govtandfonline.comtandfonline.comnih.gov

Distribution of this compound in Biological Tissues and Fluids

This compound exhibits wide distribution throughout the body's tissues and fluids, a characteristic facilitated by its pharmacokinetic properties. nih.govbluelakepharmapi.comnih.gov The apparent volume of distribution is high, estimated to be between 1.2 and 1.5 L/kg, which indicates effective penetration into extravascular spaces. pvj.com.pkasm.orgresearchgate.net Following administration, this compound has been detected in a variety of biological materials, including lung tissue, blister fluid, sputum, skin, cervix, ovary, and both prostatic fluid and tissue. nih.gov

Research has confirmed the excellent penetration of this compound into various body compartments. It penetrates well into inflammatory fluid, reaching a mean peak level of 5.2 mg/L approximately 5.3 hours after a 600 mg oral dose. nih.govoup.comoup.com

Studies focusing on specific tissues have demonstrated that this compound concentrations can often exceed those found in the serum. In lung tissue, the mean concentration was found to be 2.17 ± 0.5 µg/g, which was significantly higher than the corresponding mean serum level of 0.85 ± 0.23 µg/mL, resulting in a mean lung tissue-to-serum concentration ratio of 2.55. nih.gov Similarly, concentrations in the gallbladder wall, liver, and muscle have been observed to be slightly higher than in serum. nih.gov Conversely, concentrations in fascia, subcutaneous fat, and skin tend to be lower than serum levels. nih.gov The highest concentration has been noted in gallbladder fluid, reaching up to 11.85 mg/L. nih.gov

Concentration of this compound in Various Tissues and Fluids

Tissue/FluidMean ConcentrationCorresponding Serum ConcentrationTissue/Serum Ratio
Lung Tissue2.17 µg/g0.85 µg/mL2.55
Inflammatory (Blister) Fluid5.2 mg/L (Peak)--
Gallbladder Fluid11.85 mg/L (Highest)>3 mg/L-
Gallbladder WallSlightly higher than serum>3 mg/L>1
LiverSlightly higher than serum>3 mg/L>1
MuscleSlightly higher than serum>3 mg/L>1
FasciaLower than serum>3 mg/L<1
Subcutaneous FatLower than serum>3 mg/L<1
SkinLower than serum>3 mg/L<1

Data compiled from multiple human studies. nih.govoup.comnih.govnih.gov

This compound exhibits low binding to plasma proteins. In vitro studies using human plasma indicate that approximately 32% of the drug is bound to proteins. nih.govdrugbank.comnih.gov Other sources report a mean protein binding of around 25%, noting that this binding is not dependent on the drug's concentration. pvj.com.pk This low level of protein binding contributes to its wide distribution in the body, as a larger fraction of the drug is free to diffuse from the bloodstream into tissues. Studies in animal models, such as water buffalo calves, have also shown low, concentration-independent protein binding, with a mean of about 18.7%. scielo.org.zaresearchgate.net

Metabolism and Biotransformation Pathways

The metabolism of this compound is limited, with a significant portion of the administered dose being excreted from the body unchanged. bluelakepharmapi.com The chemical structure of this compound, specifically its pyridobenzoxazine ring, is thought to reduce the extent to which the parent compound is metabolized. nih.gov It is estimated that only a small fraction, between 5% and 15% of an this compound dose, undergoes metabolism in the liver. bluelakepharmapi.com

The primary route of elimination for this compound is through the kidneys. researchgate.net Between 65% and 80% of an oral dose is excreted unchanged in the urine within 48 hours. nih.gov A smaller amount, approximately 4% to 8%, is excreted in the feces. nih.gov

Two main metabolites have been identified in human urine at low concentrations: desmethyl-ofloxacin and this compound N-oxide. researchgate.netasm.org These are formed through modifications at the piperazinyl moiety of the molecule. researchgate.net Broader biotransformation studies suggest that the metabolic pathways can involve processes such as decarboxylation and the opening of the piperazinyl ring. nih.govresearchgate.net

Elimination and Excretion Routes

This compound is eliminated from the body through a biphasic process, with renal excretion being the predominant route nih.gov.

The primary route of this compound elimination is through the kidneys, with 65% to 80% of an oral dose being excreted unchanged in the urine within 48 hours nih.govdrugbank.com. This renal excretion is accomplished through a combination of glomerular filtration and active tubular secretion researchgate.netnih.govnih.gov. The involvement of active tubular secretion is supported by studies showing interactions with other drugs that are also secreted by this pathway. For instance, co-administration of this compound with procainamide, a known substrate for the organic cation transport system, results in decreased plasma clearance of procainamide, suggesting competition for the same tubular secretion pathway nih.gov.

A smaller portion of this compound is eliminated through the feces, which is indicative of some degree of biliary excretion nih.govdrugbank.com. Approximately 4% to 8% of an this compound dose is recovered in the feces nih.govdrugbank.com. The biliary route provides a mechanism for the excretion of xenobiotics and their metabolites from the liver into the intestine toxmsdt.com. Once in the intestine, these substances can be eliminated in the feces toxmsdt.com. Some studies in animal models have investigated the biliary clearance of this compound. For example, a study in rabbits found the biliary clearance of this compound to be 0.0094 L/kg/hr, which represented 2.3% of the total body clearance nih.gov. In rats, stereoselective differences in biliary excretion have been observed, with fecal excretion being the main elimination pathway for the S-(-)-enantiomer bohrium.com.

The elimination half-life of this compound in healthy individuals with normal renal function is typically between 5 and 7.5 hours researchgate.netresearchgate.net. One source indicates a half-life of 9 hours drugbank.com. The half-life of this compound is significantly influenced by renal function. In patients with renal impairment, the clearance of this compound is reduced, leading to a prolonged half-life nih.gov. The half-life can be markedly prolonged in individuals with severe chronic renal failure drugbank.com.

Variability in this compound's half-life has also been observed in relation to the menstrual cycle in healthy women. One study noted that the mean elimination half-life was increased by 14.26% in the ovulatory phase and 45.8% in the luteal phase compared to the follicular phase rjpbcs.com.

Population Mean Elimination Half-Life (hours)
Healthy Young and Elderly Volunteers5 - 7
Healthy Male Volunteers~9
Healthy Females (Follicular Phase)11.29 ± 4.56
Healthy Females (Ovulatory Phase)12.90 ± 5.16
Healthy Females (Luteal Phase)16.46 ± 7.14
Patients with Renal ImpairmentProlonged (dependent on severity)

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a valuable tool for optimizing dosing regimens of antimicrobial agents like this compound. For fluoroquinolones, the ratio of the free fraction of the area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is considered the key PK/PD index that correlates with efficacy nih.gov.

Several studies have utilized PK/PD modeling and simulation to evaluate the effectiveness of this compound against various pathogens. In the context of multidrug-resistant tuberculosis (MDR-TB), population PK/PD modeling has been used to assess the adequacy of standard this compound dosages. One study in South African patients with MDR-TB found that a high proportion of patients failed to achieve the target fAUC/MIC of 100 nih.govmonash.edu. Monte Carlo simulations were performed to explore the potential of higher doses to improve the probability of target attainment nih.gov. These simulations, using software like NONMEM, helped in understanding the relationship between dosage, drug exposure, and the likelihood of a successful therapeutic outcome nih.gov.

Another application of PK/PD modeling has been in studying the activity of this compound against Pseudomonas aeruginosa biofilms. A novel in vitro pharmacodynamic model was developed to simulate the pharmacokinetics of different this compound dosing regimens and assess their impact on both biofilm and planktonic cells nih.gov. This type of modeling allows for the investigation of different dosing strategies in a controlled environment to predict their potential clinical efficacy in difficult-to-treat biofilm-associated infections nih.gov.

The optical S-(-) isomer of this compound, levthis compound (B1675101), is also a subject of PK/PD modeling studies. As an isomer of this compound, its PK/PD characteristics are often compared. Population PK models and Monte Carlo simulations are used to determine the probability of target attainment for various dosage regimens of levthis compound against different bacteria researchgate.netmedpath.com.

Correlation of PK/PD Parameters with Efficacy

For fluoroquinolones like this compound, the efficacy is best predicted by the ratio of the area under the free drug plasma concentration-time curve over 24 hours (fAUC0-24) to the minimum inhibitory concentration (MIC) of the target organism (fAUC/MIC). This parameter encapsulates the total drug exposure that the pathogen is subjected to over a dosing interval relative to its susceptibility.

In the context of Mycobacterium tuberculosis, both in vitro and murine studies have demonstrated that the fAUC/MIC ratio is the most significant predictor of bactericidal activity and the prevention of drug resistance nih.gov. Clinical investigations in patients with multidrug-resistant tuberculosis (MDR-TB) have further substantiated this, indicating that achieving a specific target for this index is critical for treatment success nih.gov.

Another PK/PD parameter that has been considered is the ratio of the maximum plasma concentration (Cmax) to the MIC (Cmax/MIC). While the AUC/MIC ratio is generally considered the most robust predictor for fluoroquinolones, a Cmax/MIC ratio of 8–10 has been suggested as a target for achieving maximal bactericidal effect against some gram-negative pathogens ovid.com. However, for many infections, particularly those caused by less susceptible organisms, the total drug exposure over time (AUC) appears to be more critical than achieving a high peak concentration alone.

Research comparing different fluoroquinolones has also highlighted the importance of these PK/PD parameters. For instance, in an in vitro model examining various strains of Streptococcus pneumoniae, the AUC/MIC ratio was a key determinant of bacterial eradication oup.com.

PK/PD Targets for this compound

Specific PK/PD targets for this compound have been proposed based on preclinical and clinical research to maximize the probability of a successful clinical outcome. These targets are often pathogen-specific.

For the treatment of multidrug-resistant tuberculosis, a target fAUC/MIC ratio of ≥100 has been identified as necessary for achieving optimal bactericidal activity and minimizing the emergence of resistance nih.gov. Studies have shown that with the standard 800 mg daily dose, a significant portion of patients may not achieve this target, suggesting that the current dosing might be suboptimal for a considerable number of individuals with MDR-TB nih.gov.

In the case of Streptococcus pneumoniae, research using an in vitro model has indicated that an AUC/MIC ratio of 49 was sufficient to eradicate all tested strains oup.com. This suggests that the required exposure for efficacy can vary depending on the specific pathogen.

Below is a table summarizing key PK/PD targets for this compound against different pathogens.

PathogenPK/PD ParameterTarget ValueReference
Mycobacterium tuberculosisfAUC/MIC≥100 nih.gov
Streptococcus pneumoniaeAUC/MIC49 oup.com

These targets serve as valuable benchmarks in the clinical setting for optimizing this compound therapy.

Population Pharmacokinetic Studies

Population pharmacokinetic (PopPK) modeling is a statistical approach used to understand the variability in drug concentrations among a patient population and to identify factors that influence this variability.

A population pharmacokinetic study of this compound was conducted in South African patients with multidrug-resistant tuberculosis. The study utilized a one-compartment disposition model with a first-order absorption and elimination to describe the pharmacokinetics of this compound. The model identified creatinine clearance and body weight as significant covariates influencing this compound's oral clearance nih.gov. This means that patients with different levels of renal function and body weight will eliminate the drug at different rates, leading to variability in drug exposure.

The results of this study indicated that with a standard 800 mg daily dose, the probability of attaining the target fAUC/MIC of ≥100 was only 0.45 in the study population, highlighting that a majority of patients were likely receiving an inadequate dose nih.gov. The model predicted that even doubling the dose to 1600 mg would only increase the probability of target attainment to 0.77 nih.gov. Such findings from PopPK studies are crucial for informing dosing guidelines and for considering alternative, more potent fluoroquinolones.

Influence of Physiological Conditions on Pharmacokinetics (e.g., Renal/Hepatic Impairment)

The pharmacokinetic profile of this compound can be significantly altered by certain physiological conditions, most notably renal and hepatic impairment.

Renal Impairment:

This compound is primarily eliminated from the body unchanged via the kidneys researchgate.netnih.gov. Consequently, any degree of renal impairment can lead to a reduction in its clearance and a prolongation of its elimination half-life.

Studies in patients with varying degrees of renal failure have consistently shown a strong correlation between this compound clearance and creatinine clearance nih.govasm.orgnih.gov. In individuals with severe chronic renal failure (creatinine clearance <20 ml/min), the half-life of this compound has been observed to be markedly prolonged, increasing to approximately 23.1 hours compared to 2.9 hours in healthy subjects nih.gov. This leads to a greater maximum plasma concentration and a larger area under the curve nih.gov.

The following table summarizes the key pharmacokinetic parameters of this compound in healthy subjects versus patients with severe renal impairment.

ParameterHealthy SubjectsPatients with Severe Renal Impairment (CrCl < 20 ml/min)Reference
Half-life (t½)2.9 ± 0.5 hr23.1 ± 7.0 hr nih.gov
Renal Clearance261.0 ± 46.6 ml/min8.0 ± 4.7 ml/min nih.gov
24-hour Renal Excretion91.9 ± 5.4%14.1 ± 5.5% nih.gov

Given the significant impact of renal impairment on this compound's pharmacokinetics, dosage adjustments are necessary in this patient population to avoid drug accumulation and potential toxicity nih.govasm.orgnih.gov.

Hepatic Impairment:

The influence of hepatic impairment on the pharmacokinetics of this compound is less pronounced than that of renal impairment, as the drug undergoes minimal metabolism in the liver. However, some studies have shown alterations in its disposition in patients with liver cirrhosis.

In patients with compensated liver cirrhosis, the elimination half-life of this compound was found to be significantly prolonged (7.6 hours versus 4.9 hours in control subjects), and the apparent volume of distribution was increased karger.com. A reduction in the renal clearance of this compound was also noted in cirrhotic patients, even with apparently normal renal function karger.com. In patients with alcoholic cirrhosis and ascites, the pharmacokinetics of this compound were influenced by the accompanying renal dysfunction nih.gov.

These findings suggest that while hepatic impairment itself has a modest effect on this compound's pharmacokinetics, the associated complications, such as impaired renal function, can significantly impact the drug's elimination.

Toxicological Research and Adverse Molecular Interactions

Cellular and Molecular Mechanisms of Ofloxacin (B1677185) Toxicity

This compound can induce toxicity through various cellular and molecular pathways, often involving interactions with cellular components and the generation of reactive species. Studies have explored mechanisms such as photosensitized apoptosis, DNA damage mediated by reactive oxygen species, destabilization of lysosomal and mitochondrial membranes, and modulation of gene expression.

Photosensitized this compound Induced Apoptosis

Photosensitized this compound has been shown to induce apoptosis in mammalian cells, particularly under UV-A and sunlight exposure nih.govresearchgate.net. This process involves the absorption of light energy by this compound, leading to its excitation and subsequent reactions that trigger cellular death pathways. Research using HaCaT cells, a human keratinocyte cell line, demonstrated that photosensitized this compound can induce apoptosis nih.govresearchgate.net. This was evidenced by various markers, including cell cycle analysis, Annexin V/PI staining, acridine (B1665455) orange/ethidium bromide and Hoechst staining, and caspase-3 activity nih.govresearchgate.net.

Reactive Oxygen Species (ROS) Mediated DNA Damage

This compound, especially when photosensitized, can lead to the generation of reactive oxygen species (ROS) nih.govnih.govacs.org. These ROS, such as singlet oxygen (¹O₂), superoxide (B77818) radical anion (O₂•⁻), and hydroxyl radicals (•OH), can cause oxidative damage to cellular components, including DNA nih.govnih.govacs.orgnih.gov. Studies have shown that photosensitized this compound produces ROS via both type-I and type-II reaction mechanisms nih.gov. This ROS generation is implicated in DNA damage, which can be detected through methods like 2'-dGua degradation and comet assays nih.gov. Oxidative stress induced by this compound, characterized by excessive ROS production and lipid peroxidation, has been observed in joint chondrocytes of juvenile rabbits, leading to DNA damage nih.govscispace.com.

Lysosomal and Mitochondrial Membrane Destabilization

Photosensitized this compound has been linked to the destabilization of lysosomal and mitochondrial membranes nih.govresearchgate.netresearchgate.net. Lysosomal disruption can release proteases that contribute to cellular damage and the initiation of apoptotic pathways researchgate.net. Mitochondrial membrane destabilization, often indicated by a reduction in mitochondrial membrane potential, is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors researchgate.netresearchgate.netfrontiersin.org. Studies using fluorescence staining techniques (AO/JC-1) have confirmed that this compound can induce both lysosomal disruption and mitochondrial membrane destabilization nih.govresearchgate.netresearchgate.net.

Gene Expression Modulation (e.g., p21, bax, caspase-3)

This compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis nih.govresearchgate.netresearchgate.net. Specifically, photosensitized this compound has been found to significantly upregulate the expression of pro-apoptotic genes such as p21 and bax nih.govresearchgate.netresearchgate.net. Upregulation of Bax can promote apoptosis by facilitating the release of cytochrome c from mitochondria iiarjournals.org. While p21 is known to inhibit cyclin/CDK complexes and arrest the cell cycle, it can also protect cells from caspase-mediated death, presenting a complex role in apoptosis depending on the context iiarjournals.org. The activation of caspase-3, a key executioner caspase in the apoptotic cascade, has also been observed following exposure to this compound nih.govresearchgate.netresearchgate.netfrontiersin.org.

A study investigating the cellular and molecular mechanisms of this compound-induced apoptosis under ambient UV-A and sunlight exposure in HaCaT cells reported the following changes in gene expression:

GeneFold Change (Upregulation)
p21Significant upregulation
baxSignificant upregulation
caspase-3Upregulation

Note: Specific fold change values for p21 and caspase-3 were not provided in the search result snippets, but upregulation was indicated.

Interactive Data Table: Gene Expression Modulation by Photosensitized this compound

Interactions with Mammalian Enzymes and Systems

While primarily targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), this compound can also interact with mammalian enzymes and systems, contributing to its toxicological profile.

Human Topoisomerase II Inhibition

This compound, as a fluoroquinolone, can interact with human topoisomerase II (TOP2A and TOP2B) nih.govdrugbank.comhmdb.ca. Although its affinity for bacterial DNA gyrase is significantly higher (approximately 100 times) than for mammalian topoisomerase II, this interaction can still have consequences drugbank.com. Human topoisomerase II enzymes are crucial for controlling DNA topology during processes like replication and transcription hmdb.ca. Inhibition of human topoisomerase II by fluoroquinolones can lead to the formation of stable complexes between the enzyme, DNA, and the drug, resulting in DNA breaks and potential interference with cellular processes researchgate.netfrontiersin.orgnih.gov. Molecular docking studies have indicated that this compound can bind to human Topoisomerase II alpha (Topo2a) and beta (Topo2b) with good binding affinity, suggesting a potential for inhibiting these enzymes nih.gov. Specific amino acid residues in human Topo2a and Topo2b have been identified as being involved in binding with fluoroquinolones, including this compound nih.gov.

Enzyme SubunitInvolved Amino Acid Residues in Binding (Examples)
Human Topo2aGLN773, ASN770, LYS723, TRP931
Human Topo2bASP479, SER480, ARG820, ARG503, LYS456, GLN778

Based on molecular docking studies of fluoroquinolones, including this compound, with human topoisomerase II. nih.gov

Interactive Data Table: this compound Binding to Human Topoisomerase II

Cytochrome P-450 Inhibition

Cytochrome P450 (CYP) enzymes are a superfamily of mono-oxygenases crucial for the metabolism of a wide variety of endogenous and exogenous compounds, including drugs bio2db.combioinformation.netgithub.io. Drug interactions often arise from the interference of one drug with the metabolic clearance of another, frequently mediated by CYP enzymes bioinformation.net.

Studies have indicated that the extent of CYP inhibition varies among different quinolones researchgate.netrxlist.com. While some fluoroquinolones like ciprthis compound (B1669076) and enoxacin (B1671340) are known to significantly inhibit the metabolism of other drugs by interfering with CYP enzymes, this compound is generally considered to be less extensively metabolized and does not appear to significantly inhibit drug metabolism researchgate.net. This characteristic may offer a clinical advantage over quinolones that do impair hepatic metabolism researchgate.net.

Genotoxic Potential Studies

Genotoxicity refers to the ability of a chemical substance to damage genetic information within a cell. Research has explored the genotoxic potential of this compound through various studies.

Studies utilizing the comet assay in cell lines, such as the HaCaT cell line, have shown that this compound can induce DNA damage, evidenced by increased % tail DNA formation nih.gov. This suggests a potential for genotoxic effects. Furthermore, the degradation of 2'-deoxyguanosine (B1662781) (2'-dGua) in photochemical processes involving this compound also advocates for its genotoxic potential nih.gov.

Some research suggests that the antimutagenic effect of certain phenolic acids against this compound-induced genotoxicity in Salmonella typhimurium is likely a result of their ability to scavenge reactive oxygen species (ROS) produced by this compound researchgate.net. This implies that the generation of ROS may contribute to the genotoxic effects of this compound.

While some in vivo and in vitro genotoxicity studies have suggested fluoroquinolones, including this compound, are safe for therapeutic use, other studies have demonstrated potential for DNA damage and chromosomal aberrations internationalscholarsjournals.com.

Studies on Specific Tissue Toxicity at a Molecular Level

Toxicological research has investigated the molecular mechanisms underlying specific tissue toxicities associated with this compound.

Arthropathy Mechanisms

Arthropathy, or joint disease, including damage to cartilage, has been observed with systemic fluoroquinolone therapy, particularly in immature animals fda.govabbvie.ca. Studies have been conducted to elucidate the mechanisms underlying this effect. Research indicates that toxicity to weight-bearing joints is dose-related in growing animals at oral dosages significantly higher than topical ophthalmic dosages abbvie.ca. Damage to joints, such as erosion of cartilage, occurs in weight-bearing joints abbvie.ca. While some damage may be partially repairable, some appears to be permanent abbvie.ca.

Hepatotoxicity and Cardiotoxicity at the Cellular Level

Hepatotoxicity (liver toxicity) and cardiotoxicity (heart toxicity) are potential adverse effects associated with fluoroquinolones.

Hepatotoxicity: While this compound is generally reported to be well tolerated and safe with few reported cases of hepatotoxicity, some instances of liver injury have been documented scirp.orgsemanticscholar.orgresearchgate.net. Reported manifestations include elevated levels of liver enzymes such as aspartate aminotransferase and alkaline phosphatase, as well as bilirubin (B190676) scirp.orgsemanticscholar.org. Liver biopsy findings in some fluoroquinolone-induced hepatotoxicity cases have revealed hepatocellular damage, necrosis, degeneration, mixed inflammatory infiltrates, portal edema, bile ductular proliferation, and lobular cholestasis scirp.orgsemanticscholar.org. The proposed mechanism for fluoroquinolone-induced hepatotoxicity may involve the generation of oxidative radicals in the liver during drug metabolism, leading to DNA damage, mitochondrial damage, and altered gene regulation, ultimately causing hepatocellular damage scirp.orgsemanticscholar.org.

Cardiotoxicity: Fluoroquinolones, including this compound, have been associated with an increased risk of cardiotoxicity and arrhythmias unict.itresearchgate.net. Cardiotoxicity can manifest as electrical or muscle damage to the heart, potentially leading to heart failure, arrhythmia, myocarditis, and cardiomyopathy wikipedia.org. One proposed mechanism for drug-induced cardiotoxicity is oxidative stress on cardiac myocytes, where reactive oxygen species (ROS) overwhelm antioxidant defenses, causing direct cellular damage and disrupting mitochondrial function, energy production, and promoting cell death wikipedia.org. Studies have suggested that ciprthis compound and this compound may cause myocardiotoxicity by inducing oxidative stress in the heart, with nitric oxide partly responsible for this toxicity researchgate.net. Another potential mechanism involves the blocking of cardiac voltage-gated potassium channels, which increases the risk of arrhythmia researchgate.net. Drug interaction with inhibitors of cytochrome P450 mediated metabolism is also considered one of the underlying mechanisms researchgate.net.

Drug Interactions and Their Molecular Basis

This compound can participate in drug interactions, some of which have a molecular basis.

Concomitant administration of nonsteroidal anti-inflammatory drugs (NSAIDs) with fluoroquinolones, including this compound, may increase the risk of central nervous system (CNS) stimulation and convulsive seizures rxlist.comdrugs.com. While the exact mechanism is not fully understood, some investigators propose that the piperazine (B1678402) ring of fluoroquinolones might inhibit the binding of gamma-aminobutyric acid (GABA) to brain receptors, and NSAIDs could synergistically enhance this effect drugs.com.

This compound may also interact with medications that prolong the QTc interval, increasing the risk or severity of QTc prolongation drugbank.com.

Furthermore, this compound can increase the neuromuscular blocking activities of certain drugs, such as cisatracurium (B1209417) drugbank.com.

Interactions with metal-containing antacids (containing calcium, magnesium, or aluminum), sucralfate, didanosine, and vitamin or mineral supplements containing calcium, iron, or zinc can occur, potentially affecting the absorption of this compound rxlist.com.

Structure Activity Relationship Sar and Structural Biology

Influence of Molecular Structure on Antibacterial Activity

The chemical structure of ofloxacin (B1677185) is fundamental to its antibacterial properties. Key features, including its core ring system and various substituents, as well as its stereochemistry, play critical roles in its efficacy.

This compound's potent antibacterial activity is attributed to its unique tricyclic oxazinoquinoline core, which consists of a fluoroquinolone ring fused with an oxazine ring. nih.gov This core structure is essential for the drug's interaction with its bacterial targets. Several substituents on this core are critical for its broad-spectrum activity.

The fluorine atom at the C6 position is a hallmark of the fluoroquinolone class and significantly enhances this compound's antibacterial potency. asm.orgmusechem.com This substitution improves the drug's penetration into bacterial cells and increases its inhibitory activity against DNA gyrase. nih.govasm.org The high electronegativity of the fluorine atom plays a crucial role in these enhanced properties. nih.gov

The piperazine (B1678402) ring at the C7 position is another key functional group that contributes to the broad antibacterial spectrum of this compound. nih.gov This substituent is important for the drug's activity against Gram-negative bacteria. nih.gov Modifications at the C7 position can influence the drug's pharmacokinetic properties and its spectrum of activity. nih.gov

Structural ComponentRole in Antibacterial Activity
Oxazinoquinoline Core Forms the fundamental scaffold for interaction with bacterial enzymes. nih.gov
C6 Fluorine Enhances cell penetration and inhibition of DNA gyrase. nih.govasm.org
C7 Piperazine Contributes to the broad spectrum of activity, particularly against Gram-negative bacteria. nih.gov

This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers): the (S)-(-)-isomer, known as levthis compound (B1675101), and the (R)-(+)-isomer. chiralpedia.comjocpr.comnih.gov The antibacterial activity of this compound resides almost entirely in the levthis compound enantiomer. nih.gov

Levthis compound exhibits antibacterial potency that is 8 to 125 times greater than that of the (R)-isomer. chiralpedia.com This significant difference in activity is a clear demonstration of the stereospecificity of the drug's interaction with its bacterial targets. researchgate.net The differential activity between the enantiomers is not due to differences in drug transport but stems from the inhibitory activity against the target enzyme, DNA gyrase. researchgate.net The (S)-isomer, levthis compound, is considered the pharmacologically active component of this compound. chiralpedia.comresearchgate.net

EnantiomerRelative Antibacterial Activity
(S)-(-)-Ofloxacin (Levthis compound) High (8-125 times more potent than the R-isomer) chiralpedia.com
(R)-(+)-Ofloxacin Low to negligible researchgate.net

SAR in Relation to DNA Gyrase and Topoisomerase IV Inhibition

This compound exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. musechem.comwikipedia.org These enzymes are crucial for bacterial DNA replication, transcription, and repair. musechem.com The interaction of this compound with these enzymes is a key aspect of its structure-activity relationship.

DNA gyrase is the primary target of this compound in most Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria. rjptonline.orgnih.gov The drug stabilizes the complex formed between these enzymes and DNA, leading to double-stranded breaks in the bacterial chromosome and ultimately cell death. youtube.com The 3-carboxylate and 4-carbonyl groups on the quinolone nucleus are considered essential for binding to the cleaved DNA. oup.com

The fused benzoxazine bridge between C-8 and N-1 in this compound's structure leads to high activity against topoisomerase IV. oup.com The C6-fluorine and C7-piperazinyl substituents are also vital for the broad-spectrum inhibition of these enzymes. nih.gov

SAR in Relation to Efflux Pump Substrate Recognition

Bacterial efflux pumps are membrane proteins that can expel antibiotics from the cell, contributing to antimicrobial resistance. This compound is a known substrate for some of these efflux pumps, particularly those belonging to the Resistance-Nodulation-Cell Division (RND) family. nih.govresearchgate.net The ability of a bacterial strain to actively efflux this compound can decrease the intracellular concentration of the drug, thereby reducing its effectiveness.

Computational and Molecular Modeling Studies

Computational and molecular modeling techniques have become invaluable tools for elucidating the structure-activity relationships of this compound at an atomic level. These methods provide insights into how the drug interacts with its biological targets and can predict the activity of new derivatives.

Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a receptor, such as DNA gyrase or topoisomerase IV. sphinxsai.com These studies help to visualize the binding interactions and estimate the binding affinity, which can be correlated with antibacterial activity.

Docking studies of this compound and its derivatives with the quinolone resistance-determining region (QRDR) of DNA gyrase have shown that specific amino acid residues, such as Asp87 and Arg91, are crucial for binding. sphinxsai.com The docking scores, which are a measure of the predicted binding affinity, often correlate well with experimental minimum inhibitory concentration (MIC) values. sphinxsai.com For instance, certain this compound derivatives have shown higher docking scores than the parent drug, suggesting potentially greater activity. sphinxsai.com These computational predictions are instrumental in the rational design of new fluoroquinolone antibiotics with improved efficacy. mdpi.comresearchgate.net

This compound Derivative/AnalogPredicted Docking Score (kcal/mol) with QRDR-A
OFX-10 (-NHC(=O)Ph(NO2)2 substituent)-154.62 sphinxsai.com
OFX-9-143.24 sphinxsai.com
OFX-1 (hydrazinylidene substituent)-131.85 sphinxsai.com
OFX-6 (2-carbamoylhydrazinylidene substituent)-129.88 sphinxsai.com

Atomic-Scale Resolution and Electronic Distribution Analysis

The precise understanding of this compound's three-dimensional structure and the distribution of electrons within the molecule is fundamental to comprehending its interaction with bacterial enzymes and, consequently, its antibacterial efficacy. Advanced analytical techniques, including solid-state Nuclear Magnetic Resonance (NMR) and computational quantum chemistry methods, have provided high-resolution insights into these characteristics.

Solid-State NMR and Chemical Shift Anisotropy

Advanced solid-state NMR (ssNMR) techniques are pivotal in elucidating the atomic-level structure and dynamics of molecules like this compound in their solid, crystalline form. acs.orgnih.gov One of the key parameters derived from these studies is the chemical shift anisotropy (CSA) tensor. The CSA tensor describes the orientation-dependent magnetic shielding at a nuclear site, offering a detailed view of the local electronic environment. acs.org The principal components of the CSA tensor provide in-depth information about chemical bonding, local electronic symmetry, and molecular motion. nih.gov

In studies of this compound, 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) SSNMR experiments have been used to measure the principal components of the CSA parameters for different carbon nuclei within the molecule. acs.orgnih.gov These measurements reveal significant information about the electronic distribution. For instance, the carbonyl group carbons exhibit the highest isotropic and anisotropic chemical shifts due to the presence of polar bonds and associated magnetic shielding/deshielding effects. acs.orgnih.gov

The spinning CSA sideband pattern, in particular, offers critical insights into the electron density distribution around a nucleus. acs.orgnih.gov Analysis of this compound has shown variations in these patterns for different carbon nuclei, highlighting the distinct electronic environments throughout the molecular structure. acs.org

Principal Components of 13C CSA Parameters for Select Carbon Nuclei of this compound
Carbon NucleusIsotropic Chemical Shift (δiso) / ppmAnisotropy (Δδ) / ppmAsymmetry (η)
C4176.9120.30.1
C6154.540.20.9
C7145.2125.10.4
C10137.5155.60.3
C15120.5110.70.2

Data sourced from studies employing 13C 2DPASS CP-MAS SSNMR experiments. acs.orgnih.gov The carbon numbering corresponds to the standard chemical structure of this compound.

Negative Hyperconjugation and the C6-Fluorine Bond

A significant finding from the CSA analysis of this compound is the effect observed at the C6 carbon, which is bonded to a highly electronegative fluorine atom. acs.orgnih.gov This site displays substantially lower "span" and "anisotropy" values compared to other carbons in the quinolone ring. acs.orgnih.gov This phenomenon is attributed to "negative hyperconjugation." acs.orgnih.govwikipedia.org

Negative hyperconjugation involves the donation of electron density from a filled π- or p-orbital to an adjacent antibonding σ-orbital. wikipedia.org In this compound, electron density is transferred from neighboring carbon-carbon (C-C) or carbon-hydrogen (C-H) σ-bonding orbitals into the antibonding σ orbital of the carbon-fluorine (C-F) bond. acs.orgnih.gov This transfer of electrons localizes the electron density around the C6 nucleus, creating a nuclear shielding effect and resulting in the observed lower CSA parameter values. acs.orgresearchgate.net The presence of the fluorine atom at the C6 position is known to be crucial for enhancing gyrase inhibition and cell penetration. acs.orgresearchgate.net

Computational Analysis of Electronic Distribution

Theoretical calculations, particularly those using Density Functional Theory (DFT), complement experimental data by providing a detailed picture of the electronic charge distribution across the this compound molecule. derpharmachemica.com Methods like Mulliken population analysis (MPA) are used to calculate the partial atomic charges on each atom. derpharmachemica.comsemanticscholar.org

These calculations show a distinct charge distribution pattern. The highly electronegative oxygen atoms of the carboxyl and carbonyl groups bear significant negative charges. derpharmachemica.com For example, using the B3LYP/6-31++G(d,p) method, the calculated charges on the two carboxylic oxygen atoms were found to be -0.301 and -0.376. derpharmachemica.com This accumulation of negative charge, in turn, induces a positive charge on the adjacent carbon atom (C10), calculated to be +0.419. derpharmachemica.com The distribution of charge is critical for the molecule's ability to form intermolecular interactions, including hydrogen bonds, which are vital for binding to its target enzymes. derpharmachemica.com

Calculated Mulliken Atomic Charges for Selected Atoms of this compound
AtomCalculated Atomic Charge (e)
O11 (carbonyl)-0.301
O12 (carboxyl)-0.376
C10 (carbonyl)+0.419
F (on C6)-0.211
N17 (piperazine)-0.125

Data from Mulliken Population Analysis using the DFT B3LYP/6-31++G(d,p) method. derpharmachemica.comresearchgate.net The atom numbering is based on the specific computational model used in the study.

Novel Formulations and Drug Delivery Systems Research

Extended/Controlled Release Formulations

Extended and controlled release formulations of ofloxacin (B1677185) are designed to prolong the drug's presence at the site of action or in the systemic circulation, aiming to improve therapeutic efficacy and reduce dosing frequency. scholarsresearchlibrary.comrjptonline.orgresearchgate.net These systems often utilize various polymers and formulation techniques to modulate the drug release rate. Studies have explored different types of controlled release systems, including matrix tablets and ocular inserts. rjptonline.orgnih.gov

One approach involves the use of matrix tablets prepared by techniques such as wet granulation, incorporating polymers like HPMC K100M, Karaya gum, and Carbopol 934p to control the release of this compound. scholarsresearchlibrary.com The concentration and type of polymer significantly influence the drug release profile. scholarsresearchlibrary.comrjpbcs.com For instance, formulations with higher viscosity grades of HPMC tend to show slower drug release. rjpbcs.com In vitro dissolution studies are crucial for evaluating the release kinetics of these formulations. scholarsresearchlibrary.comnih.gov

Another area of research involves extended release ocular inserts for once-a-day therapy. These inserts can be prepared using solvent casting methods with polymers like Eudragit RS 100 and Ethyl cellulose (B213188) for the rate-controlling membrane and HPMC for the drug reservoir. rjptonline.org In vitro release studies using models like excised goat cornea have demonstrated sustained release over 24 hours, often following zero-order release kinetics. rjptonline.org

Floating Drug Delivery Systems

Floating drug delivery systems (FDDS) are a type of gastroretentive system designed to prolong the gastric residence time of an oral dosage form. scholarsresearchlibrary.comijpsr.comijsret.com This is particularly beneficial for drugs like this compound, which exhibit higher solubility in the acidic environment of the stomach and whose absorption can be negatively affected by precipitation in the less acidic intestinal environment. scholarsresearchlibrary.comijpsr.com

Floating tablets of this compound are typically prepared using polymers such as HPMC K100M, Karaya gum, Carbopol 934p, and natural gums like Sterculia foetida gum, often in combination with gas-generating agents like sodium bicarbonate and citric acid. scholarsresearchlibrary.comresearchgate.netijpsr.comijsret.com These agents produce carbon dioxide upon contact with gastric fluid, allowing the dosage form to float. scholarsresearchlibrary.comijpsr.com

Evaluation of floating tablets includes assessing parameters such as in vitro buoyancy, swelling index, and drug release profiles. scholarsresearchlibrary.comresearchgate.net Studies have shown that optimized floating formulations can sustain this compound release for extended periods, such as 24 hours, while remaining buoyant. researchgate.net The drug release from these systems often follows non-Fickian release mechanisms, indicating a combination of diffusion and polymer relaxation. scholarsresearchlibrary.comresearchgate.net

Research findings on floating tablets of this compound:

Formulation TypePolymers UsedGas Generating AgentIn Vitro BuoyancySustained Release DurationRelease KineticsCitation
Floating TabletsHPMC K100M, Karaya, Carbopol 934p, Karaya gumSodium bicarbonate, Citric acidRemained afloatUp to 24 hoursFirst order, Non-Fickian scholarsresearchlibrary.com
Floating BeadsLow Methoxy Pectin, Gellan Gum, Karaya Gum, Xanthan GumRice bran oil (for buoyancy)Satisfactory (>25% oil)Not specifiedNot specified ijpsr.com
Floating TabletsSterculia foetida gumNot specified24 hours24 hoursNon-Fickian researchgate.net
Floating TabletsGuar (B607891) gumSodium bicarbonateGoodSustainedHiguchi model ijsret.com
Floating Tablets (FDDS)Not specified (synthetic polymers)Sodium bicarbonate, Citric acidGood buoyancyUp to 24 hoursHiguchi, 1st order, Non-Fickian researchgate.net

Gellified Emulsions for Targeted Delivery

Gellified emulsions, also known as emulgels, represent another approach for controlled and targeted drug delivery of this compound, particularly for transdermal applications. nih.govmitwpu.edu.inresearchgate.netnih.gov These formulations combine the properties of emulsions and gels, offering potential benefits such as enhanced drug permeability and controlled release. nih.govmitwpu.edu.in

Studies on this compound gellified emulsions have involved the use of gelling agents like Carbopol 940 and HPMC K100M, an oil phase such as oleic acid, and emulsifying agents like Tween 80 and Span 80. nih.govmitwpu.edu.in The concentration of the gelling agent has been shown to have a significant effect on both drug release and viscosity of the formulations. nih.govmitwpu.edu.innih.gov

In vitro diffusion studies using membranes like egg membrane have demonstrated significant drug release from optimized emulgel formulations. nih.govmitwpu.edu.innih.gov Ex-vivo diffusion studies through biological membranes, such as goat skin, have also indicated substantial drug release, suggesting the potential for controlled transdermal delivery. nih.govmitwpu.edu.innih.gov

Research findings on this compound gellified emulsions:

Formulation TypeGelling AgentsOil PhaseEmulsifying AgentsEmulsion Globule SizeZeta PotentialIn-vitro Drug Release (Egg Membrane)Ex-vivo Drug Release (Goat Skin)Citation
Gellified EmulsionCarbopol 940, HPMC K100MOleic acidTween 80: Span 806-8 µm-11.2 mV88.58 ± 1.82 %76.68 ± 2.52 % nih.govmitwpu.edu.innih.gov

Nanoparticle-Based Delivery Systems

Nanoparticle-based delivery systems offer advantages such as improved drug solubility, prolonged release, and enhanced bioavailability for this compound. thepharmajournal.com Various types of nanoparticles have been investigated for delivering this compound, including solid lipid nanoparticles and polymeric nanoparticles. researchgate.netthepharmajournal.comwjpr.netnih.govresearchgate.netnih.govijbpr.com

Solid Lipid Nanoparticles (SLN)

Solid lipid nanoparticles (SLNs) are colloidal carriers composed of solid lipids, offering potential for sustained drug release and improved cellular uptake. researchgate.netwjpr.netnih.govnih.govamazonaws.com this compound-loaded SLNs have been developed to address limitations such as pH-dependent solubility and rapid clearance, particularly for ocular and oral delivery. researchgate.netwjpr.netnih.govnih.govamazonaws.com

SLNs can be prepared using methods like hot homogenization followed by ultrasonication. researchgate.netnih.govnih.gov Factors such as the type and concentration of lipids (e.g., palmitic acid, Compritol, Gelucire 44/14) and emulsifiers (e.g., PVA) influence the characteristics of the nanoparticles, including particle size, zeta potential, and entrapment efficiency. researchgate.netnih.govnih.gov

In vitro release studies from this compound-loaded SLNs often show a biphasic release pattern, with an initial burst release followed by a slower, sustained release phase. nih.gov Studies have demonstrated that incorporating this compound into SLNs can lead to sustained release over extended periods. wjpr.netnih.govamazonaws.com For ocular delivery, SLNs have been incorporated into gelling systems to enhance their suitability for administration and improve drug delivery. wjpr.netamazonaws.com

Research findings on this compound-loaded Solid Lipid Nanoparticles:

Lipid MatrixEmulsifierPreparation MethodParticle SizeZeta PotentialEntrapment EfficiencyIn Vitro Release ProfileCitation
Palmitic acidPVAHot homogenization + Ultrasonication156.33 ± 7.51 nm-22.70 ± 1.40 mV41.36% ± 1.50%Biphasic (sustained) nih.govnih.gov
Compritol, Gelucire 44/14StearylamineHot homogenization + Ultrasonication34 nm22 mV82%Sustained (9% in 1h, 50% in 5h) researchgate.net
Not specifiedNot specifiedEmulsification + Sonication354.2 nmNot specified70 to 88.3% w/wSustained wjpr.netamazonaws.com

Electrospun Fibers for Ocular Delivery

Electrospun fibers have emerged as a promising platform for ocular drug delivery of this compound, offering potential for controlled release and improved residence time in the eye. nih.govresearchgate.netrrmedicine.ruresearchgate.netfigshare.com These fibers can be prepared using various polymers and techniques to control their morphology and drug release characteristics. nih.govresearchgate.net

Studies have investigated the use of polymers such as poly(ε-caprolactone) (PCL) and poly(butylene succinate) (PBS), alone or in combination, for electrospinning this compound-loaded fibers. nih.govresearchgate.net Formulation variables, including polymer:drug ratio and solvent systems, influence fiber morphology, diameter, and drug release behavior. nih.govresearchgate.net

While some electrospun fibers may show an initial burst release of this compound, the release profile can be modulated by adjusting the polymer composition and drug loading. nih.govresearchgate.net Research has demonstrated that electrospun fibers can effectively inhibit the growth of various bacterial strains, indicating that the electrospinning process does not adversely affect the drug's activity. nih.govresearchgate.net Novel nanofiber inserts prepared by modified electrospinning methods, covering hydrophilic polymers with hydrophobic layers and cross-linking, have been explored to enhance ocular residence time and provide sustained release. researchgate.net

Research findings on this compound-loaded Electrospun Fibers for Ocular Delivery:

Polymers UsedPolymer:Drug Ratio (w/w)Solvent SystemFiber MorphologyAverage Fiber DiameterIn Vitro Release ProfileCitation
PCL, PCL:PBS9:1, 8:2, 7:3DCM, DMF, DMAc, DMSO, DCM:DMF (80:20)Smooth, Flexible, Uniform (with 80:20 PCL:PBS)Decreased with decreasing polymerBurst release, varies with polymer/drug ratio nih.govresearchgate.net
Chitosan/PVA, Eudragit RL100Not specifiedNot specifiedNot specifiedNot specifiedSustained release researchgate.net

Polymer-Based Delivery Systems

Polymers play a crucial role in the design of various this compound delivery systems, influencing drug release kinetics, formulation stability, and targeting capabilities. nih.govscholarsresearchlibrary.comresearchgate.netrjpbcs.comsaspublishers.comrjptonline.orgresearchgate.netitmedicalteam.plresearchgate.net Beyond their use in floating tablets and gellified emulsions, polymers are integral to microspheres, in situ gels, and other controlled release formulations.

Mucoadhesive polymers, such as HPMC and Carbopol, are utilized in the development of in situ gels for ocular delivery. saspublishers.comresearchgate.net These gels are instilled as drops and undergo a sol-to-gel transition in the eye, increasing the residence time of this compound and potentially improving bioavailability. saspublishers.com Different concentrations and combinations of polymers like HPMC K10, HPMC K100, and Carbopol-940 have been investigated to optimize gel characteristics and drug release. saspublishers.com

Polymers like Carbopol grades, sodium carboxymethyl cellulose (SCMC), and sodium alginate have been used in the preparation of this compound microspheres by techniques such as ionotropic gelation. rjptonline.org These microspheres can provide controlled and sustained drug delivery over extended periods. rjptonline.org

Natural polymers, such as guar gum and Sterculia foetida gum, have been explored for their potential in formulating floating tablets and other controlled release systems for this compound. scholarsresearchlibrary.comresearchgate.netijsret.com The properties of these natural polymers contribute to the buoyancy and sustained release characteristics of the formulations. scholarsresearchlibrary.comresearchgate.netijsret.com

Synthetic polymers like Eudragit S-100 have been used in the preparation of this compound nanoparticles via methods like emulsion polymerization, demonstrating sustained drug release profiles. ijbpr.com The ratio of drug to polymer can influence the release rate. ijbpr.com

Organogels prepared from materials like soybean oil and 12-hydroxy stearic acid have also been investigated as controlled release formulations for hydrophilic drugs like this compound, showing sustained release in in vivo studies. nih.gov

Research highlights on polymer-based this compound delivery systems:

Polymer TypeFormulation TypeKey FindingsCitation
HPMC, CarbopolIn situ gels (Ocular)Improved ocular residence time, pH-triggered gelation, controlled release. saspublishers.comresearchgate.net
Carbopol, SCMC, Sodium alginateMicrospheresControlled and sustained drug delivery (>12 hours), influenced by polymer type and concentration. rjptonline.org
Guar gum, Sterculia foetida gumFloating tabletsContributed to buoyancy and sustained release in gastroretentive systems. scholarsresearchlibrary.comresearchgate.netijsret.com
Eudragit S-100NanoparticlesSustained drug release, release rate influenced by drug:polymer ratio. ijbpr.com
Soybean oil, 12-hydroxy stearic acidOrganogelsSustained release of hydrophilic this compound in vivo. nih.gov
HPMCMucoadhesive suspensionQualitative analysis showed potential for controlled release gastro-retentive dosage form. itmedicalteam.pl
Chitosan, AlginatePolyelectrolyte complexPotential carrier for colonic drug delivery, showed high drug release in dissolution studies. researchgate.net
Eudragit RS 100, Ethyl cellulose, HPMCOcular Inserts (Extended Release)Provided sustained release for 24 hours, followed zero-order kinetics in vitro and in vivo. rjptonline.org

Enhancement of Bioavailability and Therapeutic Efficacy through Novel Delivery

Novel drug delivery systems for this compound are being investigated to overcome the limitations of traditional formulations and improve its therapeutic performance. These systems aim to enhance bioavailability by increasing drug solubility, prolonging residence time at the site of action, improving penetration into target tissues, and providing controlled or sustained release. thepharmajournal.comresearchgate.netdovepress.com

One area of research involves the development of transdermal drug delivery systems, such as gellified emulsions (emulgels). These formulations combine the properties of gels and emulsions to enhance the permeability of this compound through the skin, offering a potential route for site-targeted delivery and improved bioavailability. nih.govmitwpu.edu.insemanticscholar.org Studies have shown that the concentration of gelling agents, such as Carbopol 940 and HPMC K100M, significantly influences the drug release and viscosity of these emulgels. nih.govmitwpu.edu.insemanticscholar.org

Ocular drug delivery is another critical area where novel formulations are being explored to improve this compound's bioavailability and efficacy. Conventional eye drops suffer from poor corneal retention and permeation due to the eye's natural defense mechanisms like blinking and tear drainage, resulting in low ocular bioavailability, typically less than 5%. researchgate.netdovepress.comscielo.brscielo.br To address this, researchers are developing systems like mucoadhesive nanoparticles and in situ gelling hydrogels. dovepress.comscielo.brscielo.brscielo.br

Mucoadhesive nanoparticles, particularly those made with chitosan, have shown promise in prolonging the residence time of this compound on the ocular surface and enhancing corneal penetration. scielo.brscielo.brresearchgate.net Studies have indicated that these nanoparticles can significantly increase this compound penetration through isolated sheep corneas compared to conventional solutions, by 5 to 6.5 times. scielo.brscielo.brresearchgate.net

In situ gelling hydrogels, which are liquid upon instillation and transition into a gel in response to physiological conditions like pH or temperature, can prolong the contact time of the drug with the ocular tissue, leading to improved absorption and bioavailability. dovepress.comscielo.brscielo.brjyoungpharm.org The use of polymers like Carbopol and HPMC in these hydrogels has been shown to control the release of this compound. scielo.brscielo.br Combining in situ gels with other delivery systems, such as biodegradable microspheres or liposomes, has demonstrated even greater potential for enhancing ocular bioavailability and providing sustained release. dovepress.comresearchgate.netresearchgate.netnih.gov For instance, this compound-loaded microspheres incorporated into a Gelrite® in situ gel have shown an impressive 11.7-fold improvement in relative bioavailability in rabbits compared to commercial eye drops. dovepress.comresearchgate.net Similarly, thermosensitive liposomal hydrogels have been developed to enhance transcorneal permeation and improve ocular bioavailability. researchgate.netnih.gov

Gastroretentive drug delivery systems, such as hydrodynamically balanced systems (HBS), are being investigated for oral administration to increase the gastric residence time of this compound. By prolonging the time the drug spends in the stomach, where it is well absorbed, these systems aim to maximize drug availability at the absorption site, potentially leading to improved oral bioavailability. nih.gov Formulations using polymers like HPMC have shown sustained drug release and good floating properties, which are crucial for gastroretention. nih.gov

Nanoparticle-based systems, including polymeric nanoparticles and niosomes, are also being explored for various routes of administration to improve this compound's solubility, prolong its release, and enhance bioavailability. thepharmajournal.comresearchgate.netijbpr.comijpsr.com this compound-loaded nanoparticles prepared by methods like nanoprecipitation have demonstrated sustained release profiles and potent antimicrobial activity. thepharmajournal.com Niosome-laden contact lenses have shown potential for sustained ocular delivery, providing higher drug concentrations in tear fluid compared to conventional eye drops and leading to improved therapeutic effects in animal models. researchgate.net

In Vitro and Ex Vivo Drug Release Studies

For hydrogel formulations, in vitro release studies typically involve immersing the hydrogel in a release medium that mimics the target environment, such as simulated uterine fluid for bovine metritis treatment or artificial tear fluid for ocular delivery. scielo.brscielo.brmdpi.com Studies on this compound-loaded chitosan/PVA hydrogels for bovine metritis showed a sustained release profile over 72 hours, in contrast to the rapid release observed with pure this compound. mdpi.com The release rate from hydrogels is influenced by factors such as polymer concentration and type, with higher polymer concentrations generally leading to slower and more extended release. scielo.brscielo.br

Transdermal formulations like emulgels are evaluated using diffusion cells (e.g., Franz diffusion cell) with membranes such as synthetic cellulose acetate (B1210297) or excised animal skin (ex vivo) to simulate drug permeation through the skin. nih.govmitwpu.edu.insemanticscholar.orgnih.gov In vitro diffusion studies of this compound emulgels through an egg membrane have shown significant drug release over several hours. nih.govmitwpu.edu.insemanticscholar.orgnih.gov Ex vivo studies using goat skin have also demonstrated controlled drug release, indicating the potential for transdermal delivery. nih.govmitwpu.edu.insemanticscholar.orgnih.gov

Liposomal formulations and liposomal hydrogels are also subjected to in vitro release studies to evaluate their ability to provide sustained drug release. researchgate.netnih.govmdpi.com Studies on thermosensitive liposomal hydrogels for ocular delivery have shown prolonged release of this compound. researchgate.netnih.gov The release characteristics from liposomes can depend on factors such as the method of preparation, lipid content, and the presence of charge-inducing agents. researchgate.netnih.gov

Gastroretentive systems like HBS capsules undergo in vitro dissolution studies to assess their floating properties and drug release profiles in simulated gastric fluid. nih.gov Studies on this compound HBS capsules have shown sustained drug release over several hours, with the release rate influenced by the type and amount of polymers like HPMC and PVP. nih.gov

Ex vivo permeability studies using biological membranes, such as excised goat gastrointestinal membranes or sheep corneas, provide valuable insights into the potential for drug absorption and penetration across biological barriers. scielo.brscielo.brnih.govhnbgu.ac.in Studies on mucoadhesive this compound suspensions have evaluated their permeability through excised goat stomach and intestinal membranes, highlighting the influence of polymers like Carbopol on drug permeation in different parts of the gastrointestinal tract. nih.gov

Here is a summary of some research findings from in vitro and ex vivo studies:

Formulation TypeKey Finding (In Vitro/Ex Vivo)Release Duration/CharacteristicSource(s)
CS/PVA Hydrogel (for bovine metritis)Sustained release compared to pure drug. mdpi.comSustained over 72 hours. mdpi.com mdpi.com
Gellified Emulsion (Transdermal)Significant drug release through egg membrane and goat skin. nih.govmitwpu.edu.insemanticscholar.orgnih.govSustained/Controlled release. nih.govmitwpu.edu.insemanticscholar.orgnih.gov nih.govmitwpu.edu.insemanticscholar.orgnih.gov
Chitosan Nanoparticles (Ocular)Pronounced penetration enhancement through sheep corneas (5-6.5 times vs. solution). scielo.brscielo.brresearchgate.netSustained release after initial burst. scielo.brresearchgate.net scielo.brscielo.brresearchgate.net
In Situ Hydrogel (Ocular)Sustained drug release. scielo.brscielo.brUp to 75-80% at 9 hours, >85% at 13 hours. scielo.brscielo.br scielo.brscielo.br
Nanoparticles (Polymeric)Sustained release. thepharmajournal.comijbpr.comhumanjournals.comApprox. 60% at 24 hours thepharmajournal.com; >96% at 8 hours ijbpr.com. thepharmajournal.comijbpr.comhumanjournals.com
Liposomal Hydrogel (Ocular)Enhanced transcorneal permeation (sevenfold vs. aqueous solution). researchgate.netnih.govProlonged release. researchgate.netnih.gov researchgate.netnih.gov
HBS Capsules (Oral)Sustained drug release in simulated gastric fluid. nih.govSustained over 6 hours. nih.gov nih.gov
Mucoadhesive Suspensions (Oral)Permeability through goat stomach and intestinal membranes. nih.govInfluenced by polymer type and pH. nih.gov nih.gov

Advanced Analytical Methodologies for Ofloxacin Research

Chromatographic Techniques

Chromatographic methods are powerful tools for separating and quantifying ofloxacin (B1677185) from complex mixtures. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques in this compound research.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in bulk drugs and pharmaceutical formulations. scholarsresearchlibrary.com Reversed-phase HPLC methods are particularly common, utilizing a non-polar stationary phase and a polar mobile phase.

One such method describes a rapid and accurate analysis using a Polaris C18 column with a mobile phase consisting of a buffer and acetonitrile (B52724) (80:20 v/v). scholarsresearchlibrary.com The buffer used was 0.01 M ammonium (B1175870) acetate (B1210297) with the pH adjusted to 3 with ortho-phosphoric acid. scholarsresearchlibrary.com Detection was carried out at a wavelength of 294 nm, and the method was validated for a linear range of 10-30 μg/ml. scholarsresearchlibrary.com Another stability-indicating reversed-phase HPLC method utilized a C18 column with an isocratic mobile phase of acetonitrile and a pH 3.3 buffer (16: 84, v/v), with detection at 294 nm. tandfonline.com This method demonstrated linearity over a concentration range of 10–30 μg mL−1, with a limit of detection (LOD) and limit of quantitation (LOQ) of 0.13 and 0.45 μg mL−1, respectively. tandfonline.com

For the simultaneous determination of this compound and other drugs, such as ornidazole, an RP-HPLC method has been developed using an Intersil C18 column. nih.gov The mobile phase consisted of acetonitrile:methanol (B129727):0.025M phosphate buffer (pH 3.0) in a ratio of 30:10:60 % v/v/v, with UV detection at 318 nm. nih.gov This method showed linearity in the concentration range of 2-40 µg/ml for this compound. nih.gov The retention time for this compound was found to be 4.04 min. nih.gov

HPLC MethodStationary PhaseMobile PhaseDetection WavelengthLinearity Range (this compound)Reference
RP-HPLCPolaris C18 (15 x 4.6 mm, 5 µm)Buffer (0.01 M ammonium acetate, pH 3) and Acetonitrile (80:20 v/v)294 nm10-30 µg/ml scholarsresearchlibrary.com
Stability-Indicating RP-HPLCC18 (4.6 × 250 mm, 5 µm)Acetonitrile and Buffer pH 3.3 (16: 84, v/v)294 nm10–30 μg mL−1 tandfonline.com
RP-HPLC (with Ornidazole)Intersil C18 (250 mm, 4.6 i.d.)Acetonitrile:Methanol:0.025M Phosphate Buffer, pH 3.0 (30:10:60 % v/v/v)318 nm2-40 µg/ml nih.gov
Table 1: Summary of HPLC Methods for this compound Analysis.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound. This technique has been successfully applied for the determination of this compound in human plasma and in combined tablet dosage forms. rjptonline.orgjocpr.com

For the determination of this compound in human plasma, an HPTLC method was developed using silica (B1680970) gel 60 F254 plates as the stationary phase. rjptonline.org The mobile phase consisted of a mixture of n-butanol, ethanol, and ammonia (B1221849) in a 5:5:4 v/v/v ratio. rjptonline.org The drug showed significant absorbance at 294 nm, and the method was linear over a concentration range of 50-600 ng/band. rjptonline.org In another study for the simultaneous estimation of this compound and ornidazole in tablets, silica gel 60GF254 precoated plates were used with a mobile phase of n-butanol: ethanol: ammonia (5:5:4 %v/v/v). researchgate.net The quantification was carried out at 295 nm. researchgate.net

A different HPTLC method for the simultaneous determination of cefixime (B193813) and this compound in a combined tablet dosage form used a mobile phase of Methanol: Ethyl acetate: Ammonia (3.5: 3.5: 1.5 v/v/v) with UV detection at 295 nm. jocpr.com The retention factor for this compound was found to be 0.61 ± 0.12, and the method was linear in the concentration range of 50-500 ng/band. jocpr.com

ApplicationStationary PhaseMobile PhaseDetection WavelengthLinearity Range (this compound)Retention Factor (Rf)Reference
Human PlasmaSilica gel 60 F254n-butanol: ethanol: ammonia (5:5:4 v/v/v)294 nm50-600 ng/bandNot Specified rjptonline.org
Combined Tablet (with Ornidazole)Silica gel 60GF254n-butanol: ethanol: ammonia (5:5:4 %v/v/v)295 nmNot SpecifiedNot Specified researchgate.net
Combined Tablet (with Cefixime)Not SpecifiedMethanol: Ethyl acetate: Ammonia (3.5: 3.5: 1.5 v/v/v)295 nm50-500 ng/band0.61 ± 0.12 jocpr.com
Table 2: Summary of HPTLC Methods for this compound Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the determination of this compound in various biological and environmental samples. la-press.orgnih.gov This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

A UPLC-MS method has been developed for the quantitative analysis of this compound in human aqueous humor. la-press.orgnih.gov This method utilized a Waters Acquity UPLC BEH C18 Shield column and a mobile phase of 95:5 water:acetonitrile (v/v) containing 0.1% formic acid. la-press.orgnih.gov The total analysis time was three minutes, with this compound eluting at 1.67 ± 0.03 minutes. nih.gov The method demonstrated linearity from 0.1 to 8 μg/mL, with a limit of detection and quantification of 0.03 and 0.10 μg/mL, respectively. la-press.orgnih.gov

For the determination of this compound in sewage, an LC-MS/MS technique operating in the multiple reaction monitoring (MRM) mode proved to be the most suitable, providing high sensitivity with a limit of quantification of 5 ng/L. nih.gov Another sensitive LC-MS/MS method for determining this compound in human plasma used a Luna 5 μm PFP column with a mobile phase of acetonitrile and water containing 0.1% formic acid (50:50, v/v). researchgate.net This method was validated over a concentration range of 0.078-20 μg/ml. researchgate.net

MatrixChromatographic ColumnMobile PhaseLinearity RangeLODLOQReference
Human Aqueous HumorWaters Acquity UPLC BEH C18 Shield (150 × 2.1 mm, 1.7 μm)95:5 water: acetonitrile (v/v) with 0.1% formic acid0.1 to 8 μg/mL0.03 μg/mL0.10 μg/mL la-press.orgnih.gov
SewageZorbax SB-C8Not fully specifiedNot SpecifiedNot Specified5 ng/L nih.gov
Human PlasmaLuna 5 μm PFP (110 A, 50 × 2 mm)Acetonitrile and water with 0.1% formic acid (50:50, v/v)0.078-20 μg/mlNot SpecifiedNot Specified researchgate.net
Table 3: Summary of LC-MS/MS Methods for this compound Analysis.

Spectrophotometric Methods

Spectrophotometric methods are simple, rapid, and cost-effective for the determination of this compound in pharmaceutical formulations. These methods are based on the measurement of the absorption of ultraviolet and visible radiation by the drug molecule.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward technique for the quantitative analysis of this compound. Several methods have been developed using different solvents and measuring the absorbance at the wavelength of maximum absorption (λmax).

One study developed two simple UV spectrophotometric methods for the estimation of this compound in bulk and dosage forms. hakon-art.com In one method, using pH 6.8 phosphate buffer as a solvent, this compound showed an absorption maximum at 284.0 nm and obeyed Beer's law in the concentration range of 1-6 µg/mL. hakon-art.com Another method using pH 7.2 phosphate buffer showed a λmax at 286.0 nm with a linearity range of 1-10 µg/mL. hakon-art.com A separate study reported a maximum absorbance at 294 nm using distilled water as a solvent, with a linear range of 3.125 ppm to 25 ppm. primescholars.com Another UV method is based on the ionization of this compound in an acid medium, with the maximum absorption found at 291 nm and a Beer's law compliance in the concentration range of 2-10 µg mL-1. asianpubs.org

Solventλmax (nm)Linearity RangeReference
pH 6.8 Phosphate Buffer284.01-6 µg/mL hakon-art.com
pH 7.2 Phosphate Buffer286.01-10 µg/mL hakon-art.com
Distilled Water2943.125-25 ppm primescholars.com
Acid Medium2912-10 µg mL-1 asianpubs.org
Table 4: Summary of UV-Visible Spectrophotometric Methods for this compound Analysis.

Derivative Spectrophotometry

Derivative spectrophotometry is an analytical technique that involves converting a normal absorption spectrum into its first, second, or higher-order derivative spectrum. This method can enhance the resolution of overlapping peaks and reduce the interference from background absorption, thereby increasing the specificity of the assay.

First and second-order derivative spectrophotometric methods have been developed for the estimation of this compound in pharmaceutical dosage forms. jocpr.com One study proposed a first-order derivative method with measurement at 278 nm and a second-order derivative method with measurement at 234.6 nm. jocpr.com The linearity for the first-order method was in the range of 0.5 – 10 μg/ml, and for the second-order method, it was 2 – 10 μg/ml. jocpr.com Another study developed zero, first, and second-order derivative methods, with measurements at 298 nm, 300 nm, and 300 nm, respectively, in methanol. jmpas.com The linear range for all three methods was 2-10μg/ml. jmpas.com Additionally, first-, second-, third-, and fourth-order derivative spectrophotometric methods have been developed for the determination of this compound in tablets, with a linear calibration curve in the concentration range of 2.5-15.0 micrograms ml-1. nih.gov

Derivative OrderMeasurement Wavelength (nm)Linearity RangeReference
First Order2780.5 – 10 µg /ml jocpr.com
Second Order234.62 – 10 µg /ml jocpr.com
First Order3002-10μg/ml jmpas.com
Second Order3002-10μg/ml jmpas.com
First, Second, Third, and Fourth OrderNot Specified2.5-15.0 µg/ml nih.gov
Table 5: Summary of Derivative Spectrophotometry Methods for this compound Analysis.

Titrimetric Methods

Titrimetry offers a cost-effective and straightforward alternative to more sophisticated instrumental methods for the determination of this compound. scielo.br These methods are particularly useful for the analysis of bulk drugs and pharmaceutical formulations. scielo.brscielo.br

One prominent titrimetric method involves the use of N-Bromosuccinimide (NBS) as an analytical reagent in an acidic medium. scielo.brscite.ai In this process, a known excess of NBS is added to the this compound sample. The unreacted NBS is then determined iodometrically. scielo.brscite.aiscribd.com The amount of NBS that reacted corresponds directly to the quantity of this compound present. scielo.brscite.ai This method is effective for determining this compound in quantities ranging from 1 to 8 mg, with calculations based on a 1:5 stoichiometry between this compound and NBS. scielo.brscielo.br

Another approach is the non-aqueous potentiometric titration. rltsc.edu.in This method has been successfully used for the analysis of this compound in bulk and single-component pharmaceutical tablets. rltsc.edu.in The procedure uses isopropyl alcohol as a solvent and potassium hydroxide (B78521) (KOH) in isopropyl alcohol as the titrant, with a glass and calomel electrode pair for potentiometric analysis. rltsc.edu.in This technique is noted for being simple, efficient, and precise, yielding results comparable to official pharmacopeial methods. rltsc.edu.in

Electrochemical Methods

Electrochemical methods provide high sensitivity and selectivity for this compound determination, often overcoming the limitations of conventional techniques. e3s-conferences.orgresearchgate.net These methods capitalize on the electroactive nature of the this compound molecule. researchgate.net Various voltammetric techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been explored. researchgate.netdergipark.org.tr

The performance of electrochemical sensors is significantly enhanced by modifying the electrode surface. These modifications aim to increase the surface area, facilitate electron transfer, and improve the analytical signal. researchgate.netscholar-press.com

Graphene/Zinc Oxide (ZnO) Composite Film: A sensor using an electrodeposited graphene and ZnO nanocomposite-modified glassy carbon electrode (GCE) has been developed. This modification greatly enhances the electron transfer process, leading to a significant increase in the oxidation peak current of this compound. rsc.orgresearchgate.net Under optimal conditions, this sensor demonstrates a linear response to this compound concentrations from 1 to 100 μM, with a detection limit of 0.33 μM. rsc.org

MoS2/Reduced Graphene Oxide (RGO) Composite: A composite of Molybdenum disulfide (MoS2) and RGO has been used to create a highly sensitive sensor. This nanocomposite facilitates charge transfer, increases the specific surface area, and possesses superior conductivity. e3s-conferences.orgresearchgate.net This results in a significant enhancement in the peak current and a lower overpotential for this compound oxidation. e3s-conferences.orgresearchgate.net The sensor achieved a detection limit of 18.89 µM. researchgate.net

Boron-Doped Diamond Electrode (BDDE): The electroanalysis of this compound has been examined using a BDDE, which can be used in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS) to enhance sensitivity. dergipark.org.tr Cyclic voltammetric studies show a well-defined, irreversible oxidation peak for this compound. The process is primarily diffusion-controlled, and with optimized parameters, a linear response was observed in the concentration range of 1.0×10⁻⁷ to 3.5×10⁻⁶ M, with a detection limit of 1.76×10⁻⁸ M. dergipark.org.tr

Other Modifications: An indirect electrochemical sensing strategy has been developed using cupric ion (Cu²⁺) as an electrochemical probe, based on the complexation of this compound with Cu²⁺. researchgate.net Additionally, multi-wall carbon nanotubes (MWNTs) have been used to coat a GCE, which also showed excellent enhancement effects for the electrochemical oxidation of this compound. researchgate.net

Electrode ModificationTechniqueLinear RangeLimit of Detection (LOD)Reference
Graphene/Zinc Oxide (ZnO)Voltammetry1–100 μM0.33 μM rsc.org
MoS2/Reduced Graphene Oxide (RGO)DPV1-1000 µM18.89 µM researchgate.net
Boron-Doped Diamond (BDD)SWV0.1–3.5 μM17.6 nM dergipark.org.tr
Multi-wall Carbon Nanotubes (MWNTs)LSV0.01–1 μM & 1–20 μM8.0 nM researchgate.net

Spectroelectrochemical Analysis

Spectroelectrochemistry combines the principles of spectroscopy and electrochemistry to provide dual information about an analyte. This hyphenated technique offers enhanced selectivity and the ability to analyze complex samples. The determination of this compound in urine has been successfully achieved using UV/Vis absorption spectroelectrochemistry. dntb.gov.ua This approach allows for the simultaneous measurement of electrochemical and spectral changes, providing a robust method for quantification in complex biological matrices. dntb.gov.ua

Method Validation Procedures

To ensure the reliability and applicability of any analytical method, a thorough validation process is essential, typically following guidelines from the International Conference on Harmonisation (ICH). ijper.orgderpharmachemica.com This involves assessing several key parameters.

Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte within a specific range. For this compound, linearity has been established over various ranges, such as 2-16 μg/ml and 60-140 μg/ml in different HPLC methods. ijper.orgderpharmachemica.com

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. derpharmachemica.comnaturalspublishing.com For an RP-HPLC method, the LOD and LOQ for this compound were found to be 0.16 μg/mL and 0.49 μg/mL, respectively. derpharmachemica.com

Accuracy: Accuracy is assessed by determining the closeness of the measured value to the true value, often through recovery studies. ijper.org This is typically done by spiking a sample with a known amount of the pure drug at different concentration levels (e.g., 80%, 100%, and 120%). ijper.org For this compound, methods have shown good recoveries, often in the range of 99.8–103.73%. tsijournals.com

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). derpharmachemica.com Validated methods for this compound have demonstrated low RSD values, typically less than 2%. derpharmachemica.com

Selectivity/Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. tsijournals.com

Recovery: Recovery studies are performed to determine the accuracy of a method by adding a known amount of standard to a sample and analyzing it. ijper.org Successful recovery tests, often using the standard-addition method, further ascertain the accuracy and reliability of analytical methods for this compound. scielo.brscite.ai

ParameterThis compound Example DataReference
Linearity Range2-16 μg/ml ijper.org
LOD0.16 μg/mL derpharmachemica.com
LOQ0.49 μg/mL derpharmachemica.com
Accuracy (% Recovery)99.8 – 103.73% tsijournals.com
Precision (%RSD)Intra-day: 0.554%, Inter-day: 0.677% tsijournals.com

Application in Biological Fluids and Pharmaceutical Formulations

The developed analytical methods have been successfully applied to the determination of this compound in various complex matrices.

Pharmaceutical Formulations: Titrimetric, electrochemical, and spectrophotometric methods have been effectively used to assay this compound in tablet formulations. scielo.brrltsc.edu.in The analysis of tablets requires accounting for potential interference from excipients like talc, starch, and magnesium stearate (B1226849). scielo.br The results from these methods often show good correlation with those from reference methods, confirming their suitability for routine quality control. scielo.brderpharmachemica.com The methods have also been validated for this compound in eye drops. tsijournals.com

Biological Fluids: The sensitive nature of electrochemical and chemiluminescence methods makes them ideal for quantifying this compound in biological fluids like urine. dergipark.org.trresearchgate.netnih.gov For instance, a flow-injection chemiluminescence method was successfully applied to determine this compound in urine with a detection limit of 7 x 10⁻⁹ g/ml. nih.gov Spectrophotometric methods have also been used for determination in spiked human urine, with recovery values ranging from 95.5-106.6%. scielo.br The ability to accurately measure this compound levels in biological samples is crucial for pharmacokinetic and clinical studies.

Preclinical Research and Animal Models

Efficacy Studies in Animal Models of Infection

Numerous animal studies have been conducted to evaluate the efficacy of ofloxacin (B1677185) against a range of bacterial pathogens. In these models, this compound has demonstrated activity against a variety of bacteria. Studies in animal models have indicated that this compound exhibits similar activity to ciprthis compound (B1669076) against Gram-positive bacteria, mycobacteria, legionellae, and mycoplasmas. wikipedia.org this compound has also shown greater activity against chlamydiae compared to ciprthis compound in animal models. wikipedia.org Most Enterobacteriaceae, enteropathogens, and fastidious Gram-negative bacteria have been found to be highly susceptible to this compound in animal model systems. wikipedia.org

Animal models have also been used to investigate specific routes of administration for this compound in treating infections. For instance, studies have shown improved treatment efficacy against tuberculosis in animal models following pulmonary administration of this compound compared to other routes such as intravenous and oral administration. fishersci.ca

In a mouse model of Pseudomonas aeruginosa chronic suppurative otitis media (CSOM), the efficacy of this compound was evaluated. While the P. aeruginosa strain used in this study had a low minimum inhibitory concentration (MIC) for this compound (1.6 µg/ml), this compound alone was not able to resolve the chronic biofilm infection in vivo. However, a combination treatment including this compound and a neutrophil elastase inhibitor demonstrated efficacy in this model, resulting in a significant reduction in bacterial burden. mims.com

Preclinical efficacy studies in animal models for tuberculosis aim to evaluate the potential of drug candidates or regimens to shorten or improve treatment. fishersci.ie Murine models have been utilized in the study of fluoroquinolones, including moxifloxacin (B1663623), in the context of tuberculosis treatment efficacy. fishersci.iewikipedia.org

Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animal models have provided essential data on the absorption, distribution, metabolism, and excretion of this compound. These studies are crucial for understanding how the drug behaves within a living system and for informing potential dosing strategies in preclinical and clinical evaluations. wikidata.org

Studies in rabbits have investigated the pharmacokinetics of this compound following different administration routes. Oral administration of this compound conjugates to healthy male albino rabbits demonstrated sustained release and enhanced oral bioavailability compared to control this compound. wikipedia.orgmims.com Specifically, HPC- and HEC-ofloxacin conjugates showed increased half-lives (18.07 and 20.71 hours, respectively) compared to control this compound (2.59, 4.56, and 4.63 hours). wikipedia.orgmims.com The relative AUC values indicated enhanced oral bioavailability from the conjugates, ranging from 1.6 to 2.3 times that of the control. wikipedia.orgmims.com Intravenous administration of this compound in albino rabbits allowed for the evaluation of concentrations in both serum and vitreous humor, providing insights into ocular distribution. mims.com The importance of using animal models with melanin (B1238610) pigmentation similar to humans for ocular drug development has been highlighted due to the potential for altered pharmacokinetics in the presence of melanin. wikipedia.orgmims.com

Pharmacokinetic parameters of this compound have also been determined in uninfected mice following oral administration. Studies have shown that this compound generally displays linear pharmacokinetics within the dose ranges studied in mice. wikipedia.org The elimination half-life for this compound in uninfected mice was found to be similar to that of moxifloxacin and ciprthis compound, ranging from 4.5 to 4.9 hours. wikipedia.org The maximum concentration in plasma (Cmax), area under the curve from time zero to infinity (AUC0-∞), and the free fraction time above MIC (fT>MIC) values increased proportionally with the administered dose in these murine studies. wikipedia.org

Toxicity studies in juvenile rats and dogs have also included pharmacokinetic evaluations of this compound. wikipedia.org Following systemic absorption in animals, a limited portion of this compound undergoes metabolism, with less than 10% being metabolized. mims.com

Table 1: Summary of this compound Pharmacokinetic Parameters in Animal Models

Animal ModelRoute of AdministrationParameterValue(s)Citation
Albino RabbitOral (conjugates)Half-life18.07, 20.71 hours wikipedia.orgmims.com
Albino RabbitOral (control)Half-life2.59, 4.56, 4.63 hours wikipedia.orgmims.com
Albino RabbitOral (conjugates)Relative Oral Bioavailability1.6-2.3 times control wikipedia.orgmims.com
Uninfected MouseOralElimination Half-life4.5-4.9 hours wikipedia.org
Uninfected MouseOralPharmacokineticsLinear in studied range wikipedia.org

Toxicity Studies in Animal Models

Preclinical toxicity studies in animal models are essential for identifying potential hazards associated with a drug candidate before human exposure. Studies with this compound in various animal species have revealed certain toxicological effects characteristic of the quinolone class.

This compound, consistent with other quinolones, has been shown to induce arthropathies (arthrosis) in immature dogs and rats. mims.comwikipedia.org An increased incidence of osteochondrosis has also been observed in rats treated with this compound compared to control groups. wikipedia.org However, studies in fully mature dogs at intravenous doses up to three times the recommended maximum human dose (on a mg/m² basis) or five times (on a mg/kg basis) for a one-week period did not show evidence of arthropathies. wikipedia.org

Reproductive toxicity studies in rats and rabbits at high doses (1600 mg/kg in rats and 160 mg/kg in rabbits) resulted in maternal and fetal toxicity in both species, although this compound did not cause an increase in birth defects. wikipedia.org Fertility in rats remained unaffected at doses up to 360 mg/kg in both males and females. mims.comwikipedia.org

While long-term, high-dose systemic administration of other quinolones has been associated with lenticular opacities in experimental animals, this finding was not observed in any animal studies with this compound. wikipedia.org Minor decreases in serum globulin and protein levels were noted in female cynomolgus monkeys administered 40 mg/kg this compound orally daily for one year, but these changes were considered within normal limits for the species. wikipedia.org Crystalluria and ocular toxicity were not observed in any animal studies involving this compound. wikipedia.org

A comparative study in juvenile rats evaluating the toxicity of ozenoxacin (B1663890) and this compound found that oral administration of this compound at 300 mg/kg/day for 5 days produced typical quinolone-induced lesions in the articular cartilage of three out of ten rats, whereas ozenoxacin did not cause such chondrotoxicity. wikipedia.org

Studies comparing the enantiomers of this compound have suggested potential differences in toxicity. In an experimental seizure test in animals, D-ofloxacin appeared to be more toxic than levthis compound (B1675101). wikipedia.org Assessment of phototoxicity in mice indicated that levthis compound appeared relatively safe compared to this compound. wikipedia.org

For topical administration, particularly otic use, animal models have been employed to assess safety. Studies in guinea pigs comparing topical this compound to aminoglycosides like gentamicin (B1671437) and neomycin demonstrated that this compound caused no loss of hair cells, even at concentrations exceeding those used clinically, unlike the significant hair cell loss observed with aminoglycosides. wikidata.org Auditory brainstem testing in this compound-treated animals showed no changes in auditory thresholds, indicating a lack of ototoxicity for topical administration in these models. wikidata.org

Development of Animal Models for Resistance Studies

Animal models play a role in understanding the development of resistance to antibiotics, including this compound, in a complex in vivo environment. While in vitro studies using bacterial model systems like Escherichia coli strain KL16 have provided insights into the genetic basis of this compound resistance through chromosomal mutations, animal models allow for the investigation of resistance development within the context of an infection and host factors. wikipedia.orgfishersci.ca

Resistance to this compound primarily arises from mutations in chromosomal genes affecting DNA gyrase and drug permeation. wikipedia.orgfishersci.ca In vitro studies have shown that the frequency of selecting resistant mutants is generally low with this compound compared to agents like nalidixic acid. wikipedia.orgfishersci.ca However, the in vivo environment can influence mutation frequencies. fishersci.ca

Animal models of infection can be used to study the emergence and selection of resistant bacterial populations during treatment. For example, in the mouse model of P. aeruginosa CSOM, while the initial strain was susceptible, the context of chronic infection and biofilm formation can be relevant to understanding how resistance might develop or pre-existing resistant subpopulations could be selected for under selective pressure from antibiotic exposure. mims.com

Furthermore, animal models, such as murine models for tuberculosis, are utilized to evaluate pharmacodynamic markers like the ratio of the free fraction of the area under the time curve to the MIC (fAUC/MIC), which is predictive of fluoroquinolone efficacy and the probability of resistance development in Mycobacterium tuberculosis. citeab.com Studies in mice have informed the understanding of the fAUC/MIC threshold considered optimal for bactericidal activity and reduced resistance emergence in tuberculosis treatment. citeab.com The observation that susceptibility to this compound can be reduced in the presence of resistance to other drugs like rifampin, noted in the context of tuberculosis treatment, highlights the complex interplay of resistance mechanisms that can be further investigated in appropriate animal models. citeab.com

Animal models provide a platform to study how host immunity, drug penetration into infection sites, and bacterial population dynamics within tissues influence the development and spread of antibiotic resistance to compounds like this compound in a living organism. wikidata.orgfishersci.ie

Emerging Research Areas and Future Directions

Ofloxacin (B1677185) in Combination with Biosynthetic Gene Cluster Activation

Research is exploring the potential of using antibiotics, including this compound, to activate silent or cryptic biosynthetic gene clusters in bacteria, particularly Streptomyces species. These clusters represent a significant reservoir of potential new natural products, including novel antibiotics and other therapeutic molecules. Studies have shown that acquiring this compound resistance in Streptomyces mutants can lead to the overproduction of secondary metabolites, such as actinorhodin, undecylprodigiosin, and methylenomycin A asm.org. This suggests that this compound resistance mechanisms may trigger the activation of these silent gene clusters located on both chromosomes and endogenous plasmids asm.org.

The observation that several this compound-resistant Streptomyces mutants overproduced antibiotics even in the presence of this compound highlights the potential of this approach for discovering new drug candidates asm.orgnih.gov. The combination of genetic and physiological effects induced by this compound appears to maximize the potential for secondary metabolite production nih.gov. This research area is significant given the urgent need for new antimicrobial agents to combat the rise of multidrug-resistant bacteria asm.orgnih.gov.

Proteomic Analysis of Bacterial Response to this compound Stress

Proteomic analysis is a powerful tool used to understand the comprehensive changes in bacterial protein expression in response to antibiotic stress, such as that induced by this compound. Studies utilizing proteomics have aimed to elucidate the mechanism of action of this compound and the mechanisms of resistance developed by bacteria like Escherichia coli. nih.govnih.govresearchgate.net

Comparative proteomic analysis of E. coli under this compound stress has revealed systematic effects on various cellular processes and pathways. In one study, out of 649 common proteins identified in untreated and this compound-treated groups, 98 proteins showed significant differences in expression in the presence of this compound. nih.govnih.govresearchgate.net Functional classification and pathway analysis indicated that this compound impacts ribosomal processes, energy pathways (including the tricarboxylic acid cycle and glycolysis), membrane proteins, microbial targets, and biofilm formation. nih.govnih.govresearchgate.net The downregulation of most proteins involved in carbohydrate metabolic processes was observed. nih.gov Further analysis of differentially expressed proteins showed that a majority were involved in catalytic and binding activities, with an induction of several nucleic-acid binding proteins which modulate transcription and are essential for drug-induced DNA repair. nih.gov These findings provide detailed insights into the complex cellular responses and resistance mechanisms employed by bacteria when exposed to this compound. nih.govnih.govresearchgate.net

This compound's Effects on Biofilm Formation and Dispersal

Bacterial biofilms, communities of bacteria encased in an extracellular matrix, are a significant challenge in treating infections due to their increased tolerance to antibiotics. Research into this compound's effects on biofilm formation and dispersal is crucial for developing more effective treatment strategies.

Studies have shown that this compound can have complex effects on biofilms. While fluoroquinolones like this compound are effective against planktonic (free-floating) bacterial cells, their efficacy against cells embedded in biofilms can be limited. mdpi.com However, research suggests that this compound treatment may be considered in the treatment of biofilm-forming infections. nih.gov

Emerging strategies involve combining this compound with other agents to enhance its activity against biofilms. For instance, pretreatment with nitric oxide has been shown to enhance the susceptibility of Pseudomonas aeruginosa biofilms to this compound, increasing its efficacy significantly. researchgate.net This enhancement is believed to occur by reducing exopolysaccharides within the biofilm matrix, facilitating biofilm dispersal. researchgate.net The use of enzymes that degrade biofilm matrix components is also being investigated to enhance the effectiveness of antibiotics like this compound against established biofilms. nih.gov Serratopeptidase, a metalloprotease, has been shown to inhibit biofilm formation and enhance the activity of this compound against biofilms of P. aeruginosa and Staphylococcus epidermidis. nih.gov

The interaction between antibiotics and biofilms is a double-edged sword; while some antibiotics can disrupt existing biofilms, this disruption might also detach cells that can then initiate new infections. frontiersin.org Furthermore, environmental biofilms can influence the fate and impact of antibiotics; for example, the sorption of this compound to sediments was inhibited when sediments were coated by biofilms, potentially increasing the antibiotic concentration in the water phase and enhancing ecological risks. frontiersin.org

Repurposing of this compound for Non-Antibacterial Applications (e.g., Anti-Cancer Research)

The repurposing of existing drugs for new therapeutic applications is a growing area of research. This compound, primarily known for its antibacterial properties, is being explored for potential non-antibacterial uses, notably in anti-cancer research. mdpi.commdpi.comnih.gov

Fluoroquinolone antibiotics, including this compound, exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. wikipedia.orgnewdrugapprovals.org Interestingly, these antibiotics have also been shown to interact with mammalian DNA topoisomerases, which are crucial enzymes in human cell proliferation. mdpi.comresearchgate.net This interaction forms the basis for investigating their potential as anti-cancer agents. mdpi.comnih.govresearchgate.net

Studies have indicated that this compound, along with other quinolones like ciprthis compound (B1669076), can demonstrate efficacy against certain cancer cell lines. mdpi.com For example, ciprthis compound and this compound have shown effectiveness in eliminating three bladder transitional carcinoma cell lines at concentrations achievable in urine following oral administration. mdpi.com The mechanisms underlying the potential anti-cancer activity of fluoroquinolones are thought to involve the inhibition of mammalian DNA topoisomerase I, topoisomerase II, and DNA polymerase. mdpi.com While research in this area is still emerging, the ability of this compound to interact with key enzymes involved in cancer cell growth makes it a candidate for further investigation in drug repurposing for oncology. mdpi.comnih.gov

Environmental Fate and Impact of this compound on Microbial Ecosystems

The widespread use of antibiotics like this compound inevitably leads to their discharge into the environment, raising concerns about their fate and impact on non-target microbial ecosystems. Research in this area focuses on understanding how this compound behaves in different environmental compartments and its effects on microbial communities.

This compound is a stable compound that can resist biodegradation for extended periods. frontiersin.org Due to its high solid-water partition coefficient, it tends to accumulate on the surface of environmental particles such as soil, sediments, and atmospheric dust. frontiersin.orgfrontiersin.org The presence of this compound in aquatic ecosystems can affect the growth of non-target microorganisms, potentially leading to imbalances in micro-ecosystems. researchgate.netnih.gov

Studies have evaluated the response of photosynthetic microorganisms, such as cyanobacteria and eukaryotic algae, and broader aquatic microbial communities to this compound. researchgate.netnih.gov Results indicate that this compound can inhibit the growth of certain microorganisms, like Microcystis aeruginosa. researchgate.netnih.gov Even at relatively low concentrations, this compound can alter the structure and decrease species interactions within prokaryotic communities, reducing their capacities for processes like nitrogen fixation, photosynthesis, and general metabolic activity. researchgate.netnih.gov

The accumulation and persistence of antibiotics like this compound in the environment contribute to the selection and spread of antibiotic resistance genes among bacterial populations, posing risks to both ecosystems and human health through potential entry into the food chain. frontiersin.orgbiorxiv.org Research is also exploring microbial degradation as a potential method for the remediation of this compound pollution in the environment. frontiersin.org Novel bacterial strains capable of degrading this compound have been isolated, and studies are ongoing to optimize conditions for efficient biodegradation. frontiersin.org

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Ofloxacin against bacterial targets, and how can researchers validate these mechanisms experimentally?

  • Methodological Answer : this compound inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication. To validate this, researchers can:

  • Conduct in vitro enzyme inhibition assays using purified gyrase/topoisomerase IV .
  • Perform minimum inhibitory concentration (MIC) tests against target pathogens (e.g., Mycobacterium tuberculosis) to correlate enzyme inhibition with bacterial growth suppression .
  • Use fluorescence-based assays to quantify DNA supercoiling changes in bacterial cultures .

Q. What experimental models are appropriate for evaluating this compound’s efficacy, and what are their limitations?

  • Methodological Answer :

  • In vitro: Broth microdilution assays (e.g., MIC determination) are standard but lack host-pathogen interaction data .
  • In vivo: Murine models of tuberculosis (TB) allow pharmacokinetic/pharmacodynamic (PK/PD) profiling but may not fully replicate human immune responses .
  • Best Practice : Combine in vitro MIC data with in vivo efficacy studies in animal models, adjusting for species-specific metabolic differences .

Advanced Research Questions

Q. How should researchers address contradictions in clinical efficacy data for this compound in multidrug-resistant TB (MDR-TB)?

  • Methodological Answer : Conflicting outcomes (e.g., variable treatment success rates) arise from heterogeneity in study design, resistance profiles, and dosing regimens. To resolve this:

  • Conduct individual patient data (IPD) meta-analyses to harmonize data from observational cohorts .
  • Stratify results by fluoroquinolone generation (e.g., this compound vs. levthis compound) and resistance status (e.g., this compound-susceptible vs. -resistant isolates) .
  • Use adjusted odds ratios (aORs) to control for confounding variables like comorbidities or concurrent therapies .

Q. What pharmacokinetic factors contribute to variable this compound exposure in pediatric populations, and how can dosing regimens be optimized?

  • Methodological Answer :

  • Key Factors : Age-related differences in drug absorption, metabolism, and renal clearance .
  • Methodology :
  • Perform population PK modeling using sparse sampling in pediatric trials to estimate exposure-response relationships .
  • Compare pediatric PK data (e.g., AUC/MIC ratios) with adult targets to identify underdosing risks .
  • Recommendation : Use therapeutic drug monitoring (TDM) to adjust doses in real-time, particularly in HIV-coinfected children .

Q. How can researchers design studies to investigate this compound resistance mechanisms in Gram-negative bacteria?

  • Methodological Answer :

  • Step 1 : Isolate resistant strains and perform whole-genome sequencing to identify mutations in gyrA or parC genes .
  • Step 2 : Conduct in vitro selection experiments with stepwise this compound exposure to mimic resistance development .
  • Step 3 : Correlate resistance mutations with MIC shifts using regression analysis .

Guidelines for Reproducibility

  • Experimental Documentation : Follow journal standards (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, characterization, and assay protocols .
  • Data Sharing : Deposit large datasets in public repositories (e.g., GenBank, ChEMBL) and provide accession numbers in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.